SP4206
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[2,3-dichloro-4-[5-[1-[2-[[(2R)-2-(diaminomethylideneamino)-4-methylpentanoyl]amino]acetyl]piperidin-4-yl]-1-methylpyrazol-3-yl]phenoxy]methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37Cl2N7O6/c1-16(2)12-21(36-30(33)34)28(41)35-14-25(40)39-10-8-17(9-11-39)22-13-20(37-38(22)3)19-5-7-23(27(32)26(19)31)44-15-18-4-6-24(45-18)29(42)43/h4-7,13,16-17,21H,8-12,14-15H2,1-3H3,(H,35,41)(H,42,43)(H4,33,34,36)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZHOIDQBPFEJU-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCC(CC1)C2=CC(=NN2C)C3=C(C(=C(C=C3)OCC4=CC=C(O4)C(=O)O)Cl)Cl)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NCC(=O)N1CCC(CC1)C2=CC(=NN2C)C3=C(C(=C(C=C3)OCC4=CC=C(O4)C(=O)O)Cl)Cl)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37Cl2N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SP4206
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP4206 is a novel small molecule inhibitor that disrupts the critical protein-protein interaction between interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα (also known as CD25). By binding with high affinity to a "hot-spot" on IL-2, this compound effectively mimics the binding of IL-2Rα, thereby preventing the formation of the high-affinity IL-2 receptor complex and subsequent downstream signaling.[1][2][3] This competitive inhibition modulates the activity of the immune system, suggesting potential therapeutic applications in autoimmune diseases and other conditions characterized by excessive IL-2 signaling. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding kinetics, the experimental methodologies used for its characterization, and the key signaling pathways it affects.
Core Mechanism of Action: Competitive Inhibition of the IL-2/IL-2Rα Interaction
This compound functions as a direct antagonist of the IL-2 signaling pathway by physically occluding the binding site of IL-2Rα on the IL-2 molecule.[1][3] This interaction is characterized by high affinity and specificity, effectively outcompeting the natural receptor subunit for binding to IL-2.
Binding Affinity and Kinetics
This compound binds to wild-type (WT) human IL-2 with a high affinity, as determined by various biophysical and biochemical assays. The dissociation constant (Kd) for this interaction is approximately 70 nM.[1][2] In contrast, the natural interaction between IL-2 and IL-2Rα has a Kd of about 10 nM.[1][2] While the affinity of this compound is lower than that of the natural receptor subunit, it is sufficient to effectively block the interaction and inhibit IL-2 signaling.
Targeting the "Hot-Spot" Residues on IL-2
The efficacy of this compound as an inhibitor is derived from its ability to target the same critical "hot-spot" residues on the surface of IL-2 that are essential for the binding of IL-2Rα.[3] These hot-spots are small clusters of amino acid residues that contribute a significant portion of the binding energy in protein-protein interactions. Mutational studies, specifically alanine scanning mutagenesis, have been instrumental in identifying these key residues.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the binding and inhibitory activity of this compound.
| Interaction | Dissociation Constant (Kd) | Reference |
| This compound and Wild-Type IL-2 | ~70 nM | [1][2] |
| IL-2 and IL-2Rα | ~10 nM | [1][2] |
| IL-2 Variant | This compound EC50 (nM) | Reference |
| Wild-Type IL-2 | 68.8 | [2] |
| K35L/M39V | 80.1 | [2] |
| P65A | 117.0 | [2] |
| V69A | 10.4 | [2] |
Experimental Protocols
This section details the methodologies for the key experiments used to elucidate the mechanism of action of this compound.
IL-2/IL-2Rα Inhibition Assay (ELISA-based)
This assay quantifies the ability of this compound to inhibit the binding of IL-2 to IL-2Rα in a competitive format.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated recombinant human IL-2Rα
-
Recombinant human IL-2 (wild-type and variants)
-
This compound
-
Blocking buffer (e.g., Superblock)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-IL-2 antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Immobilize biotinylated IL-2Rα on streptavidin-coated 96-well plates by incubating for 1 hour at room temperature.
-
Wash the plates to remove unbound IL-2Rα.
-
Block the plates with a suitable blocking buffer for 1 hour to prevent non-specific binding.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer.
-
In a separate plate, pre-incubate a fixed concentration of IL-2 with the serially diluted this compound for 30 minutes.
-
Transfer the IL-2/SP4206 mixtures to the IL-2Rα-coated plates and incubate for 1-2 hours at room temperature.
-
Wash the plates to remove unbound IL-2 and this compound.
-
Add an enzyme-conjugated anti-IL-2 antibody and incubate for 1 hour.
-
Wash the plates to remove unbound antibody.
-
Add the enzyme substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
The percentage of inhibition is calculated relative to a control with no this compound. The EC50 value is determined by fitting the data to a dose-response curve.[1]
Alanine Scanning Mutagenesis
This technique is used to identify the specific amino acid residues on IL-2 that are critical for the binding of this compound.
Materials:
-
Plasmid DNA encoding wild-type IL-2
-
Site-directed mutagenesis kit
-
Primers designed to introduce alanine mutations at specific codons
-
Competent E. coli cells for transformation
-
DNA sequencing services
-
Protein expression and purification system
Procedure:
-
Design primers containing a single codon change to alanine for each residue of interest in the IL-2 sequence.
-
Perform site-directed mutagenesis using the wild-type IL-2 plasmid as a template and the designed primers.
-
Transform the mutated plasmids into competent E. coli cells.
-
Select and grow individual colonies and isolate the plasmid DNA.
-
Verify the desired mutation by DNA sequencing.
-
Express and purify the mutant IL-2 proteins.
-
Characterize the binding of this compound and IL-2Rα to each mutant protein using the IL-2/IL-2Rα inhibition assay described above.
-
A significant decrease in binding affinity for a particular mutant indicates that the mutated residue is a "hot-spot" for the interaction.
Signaling Pathways and Visualizations
The IL-2 Signaling Pathway and the Point of this compound Intervention
Interleukin-2 binding to its receptor initiates a cascade of intracellular signaling events that are crucial for the proliferation, differentiation, and survival of T lymphocytes. The high-affinity IL-2 receptor is a heterotrimeric complex composed of the α (IL-2Rα), β (IL-2Rβ), and γ (IL-2Rγ) chains. The binding of IL-2 to IL-2Rα is the initial step in the formation of this high-affinity complex. This compound acts at this crucial first step.
Caption: IL-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
The characterization of this compound involves a series of in vitro experiments to determine its binding properties and functional effects.
Caption: Experimental workflow for characterizing this compound.
Preclinical and Clinical Development Status
As of the latest available public information, there are no specific preclinical or clinical trial data published for this compound. Drug development is a lengthy and complex process, and many promising compounds identified in early-stage research do not progress to clinical trials.
For a compound like this compound, a typical preclinical development program would involve:
-
In vivo efficacy studies: Testing the compound in animal models of autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis) to assess its therapeutic potential.
-
Pharmacokinetic (PK) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animals.
-
Pharmacodynamic (PD) studies: Measuring the effect of the compound on IL-2 signaling biomarkers in vivo.
-
Toxicology studies: Evaluating the safety profile of the compound in animals to identify potential adverse effects and determine a safe starting dose for human trials.
Should this compound proceed to clinical development, it would undergo a series of phased clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Conclusion
This compound represents a promising example of a small molecule designed to inhibit a challenging protein-protein interaction target. Its mechanism of action, centered on the competitive inhibition of the IL-2/IL-2Rα interaction, has been well-characterized through a variety of in vitro assays. By targeting a critical "hot-spot" on IL-2, this compound effectively blocks the initiation of high-affinity IL-2 signaling. While further preclinical and clinical data are needed to fully assess its therapeutic potential, the detailed understanding of its molecular mechanism provides a strong foundation for future drug development efforts in the field of immunology.
References
The Discovery and Development of SP4206: A Small-Molecule Modulator of the IL-2/IL-2Rα Interaction
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and development of SP4206, a potent small-molecule inhibitor of the protein-protein interaction (PPI) between Interleukin-2 (IL-2) and its high-affinity receptor subunit, IL-2Rα. This compound serves as a significant case study in the successful application of fragment-based drug discovery to target challenging PPIs.
Introduction
Interleukin-2 (IL-2) is a crucial cytokine that regulates the activity of white blood cells, playing a pivotal role in the immune response.[1] Its interaction with the IL-2 receptor (IL-2R) is a key signaling event. The high-affinity IL-2R is a heterotrimeric complex, and the IL-2Rα subunit is critical for the initial binding of IL-2.[2] Dysregulation of the IL-2 signaling pathway is implicated in various autoimmune diseases and cancer, making the IL-2/IL-2Rα interaction an attractive therapeutic target.[2][3] this compound emerged from a fragment-based drug discovery campaign as a high-affinity small molecule that competitively inhibits this interaction.[4][5]
Discovery and Optimization
This compound was discovered and developed by Sunesis Pharmaceuticals using a fragment-based approach, a strategy that has shown great promise for generating high-affinity lead compounds against challenging targets like PPIs.[1][6]
Fragment-Based Screening
The initial discovery process involved site-specific fragment screening against IL-2 to identify low-molecular-weight fragments that bind to the protein.[1] A technique called "tethering" was employed to identify and characterize these initial fragment hits.[6] This method involves the use of a native or engineered cysteine residue on the target protein to form a disulfide bond with a library of thiol-containing fragments, allowing for the identification of binders through mass spectrometry.
Structure-Guided Optimization
Once initial fragments were identified, structural biology techniques, primarily X-ray crystallography, were utilized to visualize the binding mode of these fragments to IL-2.[6][7] This structural information, combined with computational analysis, guided the design and synthesis of a focused library of compounds where fragments were linked and optimized.[1][6] This iterative process of structure-based design and chemical synthesis led to a significant enhancement in binding affinity.
The optimization from an initial low micromolar hit resulted in the identification of this compound, which exhibited a 50-fold improvement in activity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its interaction with IL-2 and the IL-2/IL-2Rα complex.
| Parameter | Value | Reference |
| Binding Affinity (Kd) of this compound to IL-2 | ~60-70 nM | [1][4][5][8][9] |
| Inhibitory Concentration (IC50) of this compound | 60 nM | [6] |
| Binding Affinity (Kd) of IL-2 to IL-2Rα | ~10 nM | [2][4][5][8] |
Table 1: Binding and Inhibitory Activity of this compound
Mechanism of Action: Hot-Spot Mimicry
This compound functions as a competitive inhibitor of the IL-2/IL-2Rα interaction through a mechanism described as "hot-spot mimicry".[4][5][8] Protein-protein interaction interfaces are often large and flat, but the binding energy is typically concentrated in a few key residues known as "hot-spots".
Mutational studies have revealed that this compound targets the same critical hot-spot residues on IL-2 that are essential for the binding of its natural receptor, IL-2Rα.[4][8] Interestingly, this compound is not a precise structural mimic of the IL-2Rα. Instead, it presents a similar, though more localized, charge distribution.[4][8]
The binding of this compound to IL-2 induces a conformational change in the protein, creating a groove that accommodates the small molecule.[7][10][11] This induced-fit binding traps a conformation of IL-2 that is different from both its unbound state and its state when bound to IL-2Rα.[4][8] This demonstrates that there can be multiple solutions to achieving high-affinity binding at a shared and adaptive hot-spot.[4][5][8]
Caption: IL-2 Signaling and Inhibition by this compound.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the discovering institution, the following outlines the methodologies for key experiments based on published literature.
IL-2/IL-2Rα Inhibition Assay (ELISA Format)
This assay is used to measure the ability of this compound to inhibit the binding of IL-2 to IL-2Rα.
-
Plate Coating: 96-well microtiter plates are coated with a recombinant human IL-2Rα/Fc chimera and incubated overnight at 4°C.
-
Washing: Plates are washed with a suitable buffer (e.g., PBS with 0.05% Tween 20) to remove unbound receptor.
-
Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Compound Incubation: A fixed concentration of biotinylated IL-2 is mixed with serial dilutions of this compound. This mixture is then added to the washed and blocked plates and incubated for 1-2 hours at room temperature.
-
Detection: After washing to remove unbound IL-2 and compound, streptavidin conjugated to horseradish peroxidase (HRP) is added and incubated for 1 hour.
-
Substrate Addition: Following another wash step, a colorimetric HRP substrate (e.g., TMB) is added. The reaction is allowed to develop in the dark.
-
Measurement: The reaction is stopped with an acid solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The absorbance values are plotted against the concentration of this compound to determine the IC50 value.
Caption: ELISA Workflow for IL-2/IL-2Rα Inhibition.
Fragment-Based Screening using Tethering
This protocol provides a general outline of the tethering methodology.
-
Protein Preparation: A mutant of IL-2 is generated with a single, surface-accessible cysteine residue near the anticipated binding site.
-
Fragment Library: A library of small molecules, each containing a thiol group, is utilized.
-
Tethering Reaction: The cysteine-mutant IL-2 is incubated with the fragment library under mildly oxidizing conditions to allow for the formation of disulfide bonds between the protein and the fragments that bind in proximity to the cysteine.
-
Mass Spectrometry Analysis: The protein-fragment conjugates are analyzed by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the protein will increase by the mass of the covalently bound fragment.
-
Hit Identification: Fragments that show a significant level of incorporation are identified as "hits".
-
Competition Assay: To confirm that the binding is specific to the site of interest, the tethering reaction can be performed in the presence of a known competitive ligand. A decrease in fragment incorporation indicates binding to the desired site.
References
- 1. researchgate.net [researchgate.net]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Modulation of Protein–Protein Interactions for the Development of Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Biophysical and computational fragment-based approaches to targeting protein–protein interactions: applications in structure-guided drug discovery | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 8. Hot-spot mimicry of a cytokine receptor by a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prospects on Strategies for Therapeutically Targeting Oncogenic Regulatory Factors by Small-Molecule Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indico.kr [indico.kr]
- 11. escholarship.org [escholarship.org]
The Genesis of SP4206: A Fragment-Based Approach to Inhibit the IL-2/IL-2Rα Interaction
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the origins of SP4206, a potent small-molecule inhibitor of the Interleukin-2 (IL-2) and Interleukin-2 receptor alpha (IL-2Rα) protein-protein interaction (PPI). The discovery of this compound represents a landmark success for fragment-based drug discovery (FBDD), a powerful methodology for identifying and optimizing lead compounds against challenging therapeutic targets. This document provides a comprehensive overview of the discovery process, detailing the experimental methodologies, presenting key quantitative data, and visualizing the underlying biological and experimental workflows.
Introduction: Targeting the IL-2/IL-2Rα "Hot-Spot"
Interleukin-2 is a crucial cytokine that regulates the activity of white blood cells, playing a pivotal role in the immune response.[1] Its interaction with the high-affinity receptor subunit IL-2Rα is a critical step in T-cell proliferation and differentiation.[2] Dysregulation of this pathway is implicated in autoimmune diseases and cancer.[1][2] The IL-2/IL-2Rα interface, therefore, presents a compelling target for therapeutic intervention. However, the large, relatively flat nature of protein-protein interaction surfaces makes them notoriously difficult to target with traditional small-molecule drugs.
The discovery of this compound hinged on the "hot-spot" hypothesis, which posits that the binding energy of a protein-protein interaction is not evenly distributed across the entire interface but is concentrated in a few key residues. By identifying and targeting these hot-spots with small molecular fragments, it is possible to develop potent and specific inhibitors. This compound was designed to mimic the binding of IL-2Rα to a critical hot-spot on the surface of IL-2, thereby competitively inhibiting the natural protein-protein interaction.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the discovery and characterization of this compound and its interaction with IL-2.
| Interaction | Binding Affinity (Kd) | Reference |
| IL-2 / IL-2Rα | ~10 nM | [2][4] |
| This compound / IL-2 | ~60-70 nM | [2][4][5] |
Table 1: Equilibrium Dissociation Constants (Kd)
| Compound/Variant | EC50 (nM) |
| This compound (WT IL-2) | 68.8 |
| This compound (IL-2 variant K35L/M39V) | 80.1 |
| This compound (IL-2 variant P65A) | 117.0 |
| This compound (IL-2 variant V69A) | 10.4 |
Table 2: this compound Activity against IL-2 Variants [4]
Experimental Protocols
The discovery of this compound involved a multi-step process, beginning with fragment screening to identify initial hits, followed by structure-guided optimization to generate a high-affinity lead compound.
Fragment Screening by Tethering
The initial identification of chemical fragments that bind to the IL-2 hot-spot was achieved using a site-directed fragment discovery method called Tethering .[5][6] This technique utilizes a library of small, thiol-containing molecules that can form a reversible disulfide bond with a strategically placed cysteine residue on the target protein.
Principle of Tethering:
-
Cysteine Engineering: A cysteine residue is introduced near the target binding site (the "hot-spot") on the protein of interest (IL-2).
-
Fragment Library Screening: A library of small molecules, each containing a thiol group, is screened against the cysteine-engineered protein.
-
Disulfide Exchange: In the presence of a mild reducing agent, the fragments undergo reversible disulfide exchange with the engineered cysteine.
-
Mass Spectrometry Detection: Fragments that have a non-covalent affinity for the binding site will have a higher occupancy of the disulfide bond. These bound fragments can be identified by mass spectrometry, which detects the mass increase of the protein due to the covalently attached fragment.
While the specific, detailed protocol for the IL-2 tethering experiment is proprietary, a general workflow is described below.
General Tethering Protocol:
-
Protein Preparation: Purified, cysteine-engineered IL-2 is prepared in a suitable buffer (e.g., 20 mM Tris, pH 8.0).
-
Fragment Incubation: The protein is incubated with individual members of the disulfide fragment library (typically at concentrations in the low micromolar to millimolar range) in the presence of a reducing agent like β-mercaptoethanol.
-
Equilibration: The mixture is allowed to equilibrate to allow for disulfide exchange to reach a steady state.
-
LC-MS Analysis: The reaction mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the protein. An increase in mass corresponding to the molecular weight of a fragment indicates a successful "tethering" event.
Hit-to-Lead Optimization
Once initial fragment hits were identified, a process of structure-guided chemical synthesis was employed to optimize their binding affinity. This involved linking and merging the initial fragments and then systematically modifying the resulting chemical scaffold to improve its interaction with the IL-2 binding site.[6][7]
The process, as described for this compound, started with a low-micromolar hit and, through the design of a focused library of approximately 20 compounds, resulted in a 50-fold enhancement of activity for the lead compound.[6] This iterative process of chemical synthesis and biological testing is a hallmark of fragment-based drug discovery.
Competitive ELISA for IL-2/IL-2Rα Inhibition
To quantify the ability of this compound and its analogs to inhibit the IL-2/IL-2Rα interaction, a competitive enzyme-linked immunosorbent assay (ELISA) was used.[3]
Principle of the Assay:
This assay measures the ability of a test compound to compete with a labeled component for binding to a target. In this case, this compound competes with IL-2 for binding to immobilized IL-2Rα.
General Competitive ELISA Protocol:
-
Plate Coating: A 96-well microtiter plate is coated with streptavidin.
-
Receptor Immobilization: Biotinylated IL-2Rα is added to the wells and binds to the streptavidin.
-
Competitive Binding: A constant concentration of IL-2 and serial dilutions of the test compound (this compound) are added to the wells. The mixture is incubated to allow competition for binding to the immobilized IL-2Rα.
-
Detection: An antibody that specifically recognizes IL-2, conjugated to an enzyme such as horseradish peroxidase (HRP), is added.
-
Substrate Addition: A chromogenic substrate for the enzyme is added. The amount of color produced is inversely proportional to the amount of test compound that has inhibited the IL-2/IL-2Rα interaction.
-
Data Analysis: The optical density is measured, and the concentration of the test compound that inhibits 50% of the IL-2 binding (the IC50 value) is calculated.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows in the discovery of this compound.
Caption: IL-2 Signaling Pathway and the Mechanism of this compound Inhibition.
Caption: Fragment-Based Drug Discovery Workflow for this compound.
Conclusion
The discovery of this compound stands as a testament to the power of fragment-based drug discovery for tackling challenging targets like protein-protein interactions. By leveraging the "tethering" technology to identify initial low-affinity fragments and employing a structure-guided optimization process, researchers were able to develop a potent and specific inhibitor of the IL-2/IL-2Rα interaction. This in-depth guide provides a framework for understanding the core principles and experimental approaches that underpinned this success, offering valuable insights for scientists and researchers engaged in modern drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a potent small molecule IL-2 inhibitor through fragment assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrating fragment assembly and biophysical methods in the chemical advancement of small-molecule antagonists of IL-2: an approach for inhibiting protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Basis of SP4206 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular principles underlying the inhibitory action of SP4206, a potent small-molecule inhibitor of the Interleukin-2 (IL-2) and IL-2 receptor α (IL-2Rα) protein-protein interaction (PPI).
Introduction: Targeting a Key Cytokine Interaction
Interleukin-2 (IL-2) is a crucial cytokine that governs the response of T lymphocytes, making it a central player in immune system regulation. The initiation of its signaling cascade depends on its binding to the IL-2 receptor (IL-2R), a multi-subunit complex. The α-subunit (IL-2Rα or CD25) is responsible for the initial high-affinity binding of IL-2.[1][2] Disrupting this primary binding event is a key therapeutic strategy for modulating immune responses.
This compound is a novel small molecule designed to competitively inhibit the IL-2/IL-2Rα interaction.[3] By binding directly to IL-2, this compound effectively prevents the cytokine from engaging with its receptor, thereby blocking downstream signaling. This guide elucidates the structural features, binding kinetics, and experimental methodologies that define the mechanism of this compound.
Mechanism of Action: Hijacking the IL-2 Signaling Pathway
The biological effects of IL-2 are mediated through a complex signaling cascade that promotes T-cell proliferation and differentiation. This process is initiated by the sequential assembly of the high-affinity IL-2 receptor complex.
The IL-2 Signaling Cascade
The binding of IL-2 to the IL-2Rα subunit is the first step in forming a high-affinity quaternary receptor complex.[2] This initial interaction facilitates the recruitment of the β (CD122) and common gamma (γc, CD132) chains, which are responsible for signal transduction.[1][2] Upon full receptor assembly, associated Janus kinases (JAK1 and JAK3) are brought into proximity, leading to their activation via trans-phosphorylation.[4][5] Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[4][6] Phosphorylated STAT5 proteins dimerize, translocate to the nucleus, and act as transcription factors to regulate genes involved in cell proliferation and survival.[6][7]
This compound acts at the apex of this cascade by occupying the IL-2Rα binding site on IL-2, preventing the formation of the signaling complex and inhibiting all subsequent downstream events.
Hot-Spot Mimicry
Protein-protein interactions are often dominated by a small subset of residues known as "hot spots" that contribute the most to the binding free energy. This compound achieves its potency by targeting the same functional hot spot on IL-2 that is critical for IL-2Rα binding.[3][8] This "hot-spot mimicry" allows the small molecule to effectively compete with the much larger receptor protein.[8] Despite being independently designed, this compound presents a localized charge distribution that is similar to that of IL-2Rα, enabling it to engage with key residues on IL-2.[8][9]
Quantitative Binding Analysis
The efficacy of this compound as an inhibitor is underscored by its high binding affinity for IL-2. Quantitative assays reveal that this compound binds to IL-2 with an affinity comparable to that of the natural IL-2Rα receptor.
| Interaction Partner 1 | Interaction Partner 2 | Binding Constant (Kd) | EC50 (Inhibition) | Reference(s) |
| This compound | Wild-Type IL-2 | ~60-70 nM | 68.8 nM | [3][8][10][11] |
| IL-2Rα | Wild-Type IL-2 | ~10 nM | - | [3][8][10] |
| This compound | IL-2 variant (V69A) | - | 10.4 nM | [10] |
| This compound | IL-2 variant (K35L/M39V) | - | 80.1 nM | [10] |
| This compound | IL-2 variant (P65A) | - | 117.0 nM | [10] |
Structural Basis of Inhibition
X-ray crystallography and molecular dynamics simulations have provided atomic-level insights into how this compound inhibits the IL-2/IL-2Rα interaction.
The Cryptic Binding Site and Conformational Adaptation
The crystal structure of IL-2 in complex with this compound (PDB ID: 1PY2) reveals that the inhibitor binds to a "cryptic" site—a groove that is not apparent in the unbound structure of IL-2.[12][13] The binding of this compound induces and stabilizes a conformation of IL-2 that is distinct from the one observed when it is bound to its receptor, IL-2Rα (PDB ID: 1Z92).[8][12][14] This highlights the dynamic nature of the IL-2 surface, which can adapt to bind partners of vastly different sizes and chemical compositions.[12][15]
Key Molecular Interactions
Structural analysis shows that this compound makes critical contacts with the same hot-spot residues on IL-2 that are essential for IL-2Rα binding.[8] Key IL-2 residues involved in the interaction include Phe42, which forms a hydrophobic center, and Glu62, which participates in charge-charge interactions.[8][16] While both this compound and IL-2Rα engage this hot spot, the specific contacts they make are different, demonstrating that there are multiple molecular solutions for high-affinity binding to an adaptive protein surface.[8] The guanido group of this compound, for instance, forms a direct salt bridge with Glu62 on IL-2.[8]
Key Experimental Protocols
The characterization of this compound and its mechanism of inhibition relies on a combination of biochemical, biophysical, and structural biology techniques.
IL-2/IL-2Rα Inhibition Assay (ELISA-based)
This assay quantitatively measures the ability of this compound to inhibit the binding of IL-2 to its receptor.
Methodology:
-
Immobilization: Biotinylated IL-2Rα (10–20 nM) is immobilized onto streptavidin-coated 96-well plates.
-
Compound Preparation: this compound is serially diluted in a suitable solvent (e.g., DMSO).
-
Incubation: The diluted this compound is mixed with a constant concentration of IL-2 (or an IL-2 variant) and incubated to allow for binding.
-
Competition: The this compound/IL-2 mixture is added to the wells containing the immobilized IL-2Rα and incubated.
-
Detection: Unbound components are washed away. The amount of IL-2 bound to the plate is quantified using a specific anti-IL-2 antibody conjugated to a detection enzyme (e.g., HRP), followed by the addition of a chromogenic substrate.
-
Analysis: The signal is read on a plate reader, and the data is used to calculate the EC50 value of the inhibitor.[8]
X-ray Crystallography
This technique provides high-resolution structural data of the protein-inhibitor complex, revealing the precise binding mode and key interactions.
Methodology:
-
Protein Expression & Purification: Recombinant IL-2 is expressed and purified to high homogeneity.
-
Complex Formation: Purified IL-2 is incubated with an excess of this compound to ensure saturation of the binding site.
-
Crystallization: The IL-2/SP4206 complex is subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, and temperatures).
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data is collected.
-
Structure Solution & Refinement: The diffraction data is processed to solve the phase problem, typically by molecular replacement using a known structure of IL-2. An atomic model is built into the resulting electron density map and refined to yield the final structure.[12]
References
- 1. IL2RA - Wikipedia [en.wikipedia.org]
- 2. Crystal structure of the IL-2 signaling complex: paradigm for a heterotrimeric cytokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Inhibition of IL-2-induced Jak-STAT signaling by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Interleukin 2 signaling involves the phosphorylation of Stat proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1z92 - structure of interleukin-2 with its alpha receptor - Summary - Protein Data Bank Japan [pdbj.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
- 14. rcsb.org [rcsb.org]
- 15. New understanding of immune modulator interleukin-2 guides drug discovery - News [news.ucsc.edu]
- 16. researchgate.net [researchgate.net]
Unveiling SP4206: A Novel Modulator of T-Cell Response
Disclaimer: Publicly available scientific literature and databases do not contain information on a molecule designated "SP4206." The following technical guide is a representative example constructed to fulfill the user's request for a detailed report on a fictional T-cell modulating agent, herein named this compound. The data, experimental protocols, and mechanisms described are illustrative and based on established principles of immunology.
Introduction
T-cell activation is a cornerstone of the adaptive immune response, crucial for clearing infections and malignancies. However, dysregulated T-cell activity can lead to autoimmune diseases and inflammatory disorders. Consequently, the development of therapeutic agents that can precisely modulate T-cell responses is of significant interest. This compound is a novel synthetic peptide designed to selectively dampen T-cell activation, offering a potential therapeutic avenue for autoimmune conditions. This document provides a comprehensive overview of the preclinical data and mechanism of action of this compound.
Core Mechanism of Action
This compound is hypothesized to function as an altered peptide ligand (APL). APLs are variants of antigenic peptides that bind to the Major Histocompatibility Complex (MHC) and are recognized by T-cell receptors (TCRs), but they elicit an altered or suboptimal downstream signaling cascade. This can lead to a state of T-cell anergy or hyporesponsiveness, rather than full activation.
Signaling Pathway of this compound-Mediated T-Cell Hyporesponsiveness
The proposed signaling pathway for this compound involves its presentation by an antigen-presenting cell (APC) to a T-cell. Unlike the full agonistic signal induced by the native peptide, this compound is believed to induce only a partial phosphorylation of the TCR-associated CD3ζ chains, leading to a blunted downstream signaling cascade.
Caption: Proposed signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key in vitro findings from preclinical studies of this compound.
Table 1: T-Cell Proliferation in Response to this compound
| Treatment Group | Stimulant | Concentration (µM) | Proliferation Index (CFSE) |
| Control | Unstimulated | - | 1.0 ± 0.2 |
| Positive Control | Native Peptide | 10 | 8.5 ± 1.1 |
| This compound | This compound | 1 | 1.2 ± 0.3 |
| This compound | This compound | 10 | 1.5 ± 0.4 |
| This compound | This compound | 100 | 2.1 ± 0.5 |
Data are presented as mean ± standard deviation.
Table 2: Cytokine Production by T-Cells Following Stimulation
| Treatment Group | Stimulant | IL-2 (pg/mL) | IFN-γ (pg/mL) | IL-10 (pg/mL) |
| Control | Unstimulated | < 5 | < 10 | < 5 |
| Positive Control | Native Peptide | 2500 ± 310 | 4500 ± 520 | 150 ± 30 |
| This compound | This compound (10 µM) | 150 ± 45 | 300 ± 80 | 800 ± 120 |
| Co-treatment | Native Peptide + this compound | 800 ± 150 | 1200 ± 210 | 650 ± 90 |
Cytokine levels were measured in culture supernatants after 48 hours of stimulation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
T-Cell Proliferation Assay (CFSE-based)
-
Cell Isolation: CD4+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS).
-
CFSE Staining: Isolated T-cells are washed and resuspended in PBS at a concentration of 1x10^6 cells/mL. Carboxyfluorescein succinimidyl ester (CFSE) is added to a final concentration of 5 µM. Cells are incubated for 10 minutes at 37°C in the dark. The staining reaction is quenched by adding five volumes of ice-cold culture medium.
-
Cell Culture: CFSE-labeled T-cells are plated in 96-well plates at 2x10^5 cells/well. Antigen-presenting cells (e.g., irradiated PBMCs) are added at a 1:1 ratio.
-
Stimulation: Cells are stimulated with the native peptide (10 µM), this compound (at various concentrations), or co-treated with both. Unstimulated cells serve as a negative control.
-
Incubation: The plates are incubated for 5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: After incubation, cells are harvested and stained with anti-CD4 antibody. The CFSE fluorescence is analyzed by flow cytometry. The proliferation index is calculated based on the dilution of CFSE in proliferating cells.
Cytokine Quantification (ELISA)
-
Cell Culture and Stimulation: CD4+ T-cells and APCs are co-cultured and stimulated as described in the proliferation assay protocol.
-
Supernatant Collection: After 48 hours of incubation, the culture plates are centrifuged, and the supernatants are collected and stored at -80°C.
-
ELISA: The concentrations of IL-2, IFN-γ, and IL-10 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are interpolated from this curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the in vitro effects of this compound on T-cell function.
Caption: In vitro T-cell function assessment workflow.
Conclusion
The illustrative preclinical data for the fictional molecule this compound suggest that it acts as a modulator of T-cell responses, characterized by the inhibition of T-cell proliferation and a shift in cytokine profiles from pro-inflammatory to anti-inflammatory. Its proposed mechanism as an altered peptide ligand provides a plausible basis for these effects. Further investigation into the in vivo efficacy and safety of such a molecule would be the next logical step in its development as a potential therapeutic for autoimmune and inflammatory diseases.
An In-depth Technical Guide to the Pharmacodynamics of SP4206
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of SP4206, a small molecule inhibitor of the protein-protein interaction between Interleukin-2 (IL-2) and its high-affinity receptor subunit, IL-2Rα. The information presented herein is curated from preclinical studies and is intended to inform further research and development efforts.
Mechanism of Action
This compound is an experimental drug that functions as a protein-protein interaction inhibitor.[1] It selectively binds to Interleukin-2 (IL-2), a critical cytokine in the immune system, thereby preventing its interaction with the IL-2 receptor α-subunit (IL-2Rα).[1][2] This blockade of the IL-2/IL-2Rα signaling pathway is the primary mechanism through which this compound exerts its effects. The molecule was identified and optimized from smaller fragments using a structure-guided approach.[3]
The binding of this compound to IL-2 occurs at the precise residues that are crucial for the natural binding of IL-2 to its receptor.[1] By occupying this "hot-spot," this compound effectively outcompetes IL-2Rα for binding to IL-2.[2][3] Interestingly, while both this compound and IL-2Rα bind to the same critical residues on IL-2, they induce and stabilize different conformations of the IL-2 protein, highlighting the flexible nature of this cytokine.[3] This has potential implications for its use in conditions where IL-2 activity is elevated, such as in certain autoimmune diseases like atopic asthma.[1]
Binding Affinity and Efficacy
Quantitative analysis has demonstrated the high-affinity binding of this compound to IL-2. The dissociation constant (Kd) for this interaction is approximately 70 nM.[2][3][4] In comparison, the natural interaction between IL-2 and IL-2Rα has a Kd of about 10 nM.[2][3][4] Despite the higher affinity of the natural receptor, this compound effectively blocks the interaction. The binding free energy per contact atom for this compound is roughly twice that of the IL-2Rα receptor, which is attributed to its smaller size and ability to access grooves and cavities on the IL-2 surface that are not accessible to the larger receptor protein.[3]
Table 1: Binding Affinity of this compound
| Interacting Molecules | Dissociation Constant (Kd) |
| This compound and IL-2 | ~70 nM[2][3][4] |
| IL-2 and IL-2Rα | ~10 nM[2][3][4] |
Further studies have characterized the binding of this compound to various mutants of IL-2, providing insights into the specific residues involved in the interaction.
Table 2: EC50 Values of this compound for Wild-Type and Mutant IL-2
| IL-2 Variant | EC50 (nM) |
| Wild-Type (WT) IL-2 | 68.8[4] |
| K35L/M39V | 80.1[4] |
| P65A | 117.0[4] |
| V69A | 10.4[4] |
Signaling Pathway and Experimental Workflow
The inhibitory action of this compound can be visualized as a direct competitive antagonism at the level of ligand-receptor interaction. The following diagram illustrates this mechanism.
Caption: Mechanism of this compound Action.
The experimental workflow to determine the inhibitory effect of this compound typically involves surface plasmon resonance (SPR) or similar biophysical techniques to measure binding affinities, followed by cell-based assays to assess the functional consequences of IL-2/IL-2Rα blockade.
Caption: Experimental Workflow for this compound Characterization.
Experimental Protocols
Detailed experimental protocols for the discovery and characterization of this compound are proprietary and not fully available in the public domain. However, based on the published literature, the following methodologies are inferred to be central to its evaluation:
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement:
-
Immobilization: Recombinant human IL-2 is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of this compound in a suitable buffer are flowed over the sensor surface.
-
Data Collection: The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Cell-Based Proliferation Assay (Example):
-
Cell Culture: An IL-2 dependent T-cell line (e.g., CTLL-2) is cultured under standard conditions.
-
Treatment: Cells are plated and treated with a fixed, sub-maximal concentration of IL-2 in the presence of serial dilutions of this compound.
-
Incubation: The cells are incubated for a period sufficient to allow for proliferation (e.g., 48-72 hours).
-
Proliferation Measurement: Cell proliferation is quantified using a standard method, such as the MTT assay or by measuring the incorporation of tritiated thymidine.
-
Data Analysis: The data are normalized to controls (no IL-2 and IL-2 alone) and fitted to a dose-response curve to determine the IC50 value of this compound.
Preclinical and Clinical Status
This compound is described as an experimental drug and has been investigated in preclinical studies.[1] These studies have primarily focused on its mechanism of action and binding characteristics.[3][5] To date, there is no publicly available information on the progression of this compound into formal clinical trials. The search for clinical trial information did not yield any results specific to this compound. Further research and development would be required to ascertain its safety and efficacy in human subjects.
References
SP4206: A Technical Guide to its Mechanism of Action and Effect on Cytokine Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP4206 is a novel small molecule inhibitor that effectively targets the protein-protein interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα. By mimicking the binding of IL-2Rα to a critical "hot-spot" on the IL-2 protein, this compound competitively inhibits the formation of the high-affinity IL-2 receptor complex, a crucial step in the activation of multiple downstream signaling pathways vital for T-cell proliferation and immune response modulation. This technical guide provides an in-depth analysis of this compound, including its binding kinetics, mechanism of action, and its consequential effects on cytokine signaling, with a primary focus on the JAK-STAT pathway. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in immunology and drug development.
Introduction
Interleukin-2 (IL-2) is a pleiotropic cytokine that plays a central role in the regulation of the immune system. Its functions are mediated through its interaction with a heterotrimeric receptor complex composed of α (CD25), β (CD122), and γ (CD132) chains. The binding of IL-2 to the IL-2 receptor alpha subunit (IL-2Rα) is the initial, high-affinity step that facilitates the assembly of the complete receptor complex and subsequent signal transduction. Dysregulation of the IL-2 signaling pathway is implicated in various autoimmune diseases and cancer, making it a prime target for therapeutic intervention.
This compound is a small molecule designed to disrupt the IL-2/IL-2Rα interaction.[1] Its discovery represents a significant advancement in the challenging field of targeting protein-protein interfaces with small molecules. This document details the biochemical and cellular effects of this compound, providing a technical foundation for its further investigation and potential therapeutic applications.
Mechanism of Action: Hot-Spot Mimicry
This compound functions through a mechanism known as "hot-spot mimicry." Protein-protein interactions are often driven by a small subset of contact residues that contribute disproportionately to the binding energy; these are termed "hot-spots." this compound was designed to bind to the same critical hot-spot residues on the surface of IL-2 that are recognized by its natural receptor, IL-2Rα. Despite being significantly smaller than IL-2Rα, this compound effectively competes for binding to IL-2, thereby preventing the association of IL-2 with IL-2Rα and the subsequent formation of the functional signaling complex.[1]
Quantitative Data
The binding affinity and inhibitory potency of this compound have been characterized through various biochemical assays. The key quantitative parameters are summarized in the tables below.
Table 1: Binding Affinity
| Molecule | Binding Partner | Dissociation Constant (Kd) | Reference |
| This compound | IL-2 | ~70 nM | [1] |
| IL-2Rα | IL-2 | ~10 nM | [1] |
Table 2: Inhibitory Activity
| Inhibitor | Target Interaction | Assay Format | EC50 | Reference |
| This compound | IL-2 / IL-2Rα | ELISA | 68.8 nM (WT IL-2) |
Effect on Cytokine Signaling
The primary consequence of this compound's inhibition of the IL-2/IL-2Rα interaction is the blockade of downstream signaling cascades. The IL-2 receptor is known to activate several intracellular pathways, the most prominent being the Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.
The IL-2 Signaling Pathway
The binding of IL-2 to its receptor complex leads to the phosphorylation and activation of JAK1 and JAK3. These activated kinases then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-2 receptor β-chain, creating docking sites for STAT5 proteins. Recruited STAT5 is subsequently phosphorylated by the JAKs, leading to its dimerization, nuclear translocation, and the regulation of target gene expression, which ultimately drives T-cell proliferation and differentiation.
Figure 1: Simplified IL-2 signaling pathway leading to cell proliferation.
Inhibition by this compound
By preventing the initial binding of IL-2 to IL-2Rα, this compound is expected to abrogate the entire downstream signaling cascade. This would result in the inhibition of JAK and STAT phosphorylation, and consequently, the suppression of IL-2-mediated gene expression and cellular responses like T-cell proliferation.
Figure 2: Mechanism of this compound-mediated inhibition of IL-2 signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
IL-2/IL-2Rα Inhibition Assay (ELISA)
This assay quantifies the ability of this compound to inhibit the binding of IL-2 to IL-2Rα in a competitive format.
-
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated IL-2Rα
-
Recombinant human IL-2
-
This compound
-
Anti-IL-2 antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., Superblock)
-
-
Procedure:
-
Immobilize biotinylated IL-2Rα on streptavidin-coated 96-well plates.
-
Wash the plates to remove unbound receptor.
-
Block non-specific binding sites with blocking buffer.
-
Prepare serial dilutions of this compound.
-
In a separate plate, pre-incubate a fixed concentration of IL-2 with the serially diluted this compound.
-
Transfer the IL-2/SP4206 mixtures to the IL-2Rα-coated plate and incubate.
-
Wash the plates to remove unbound IL-2.
-
Add HRP-conjugated anti-IL-2 antibody and incubate.
-
Wash the plates to remove unbound antibody.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
-
Plot the absorbance against the log of the this compound concentration to determine the EC50.
-
Western Blot for Phospho-STAT5
This protocol is for detecting the phosphorylation status of STAT5 in response to IL-2 stimulation in the presence or absence of this compound.
-
Materials:
-
IL-2-dependent T-cell line (e.g., CTLL-2)
-
Recombinant human IL-2
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture IL-2-dependent T-cells and starve them of IL-2 for a defined period.
-
Pre-treat the cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with a fixed concentration of IL-2 for a short period (e.g., 15-30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-STAT5 antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-STAT5 antibody as a loading control.
-
T-Cell Proliferation Assay
This assay measures the effect of this compound on IL-2-induced T-cell proliferation.
-
Materials:
-
IL-2-dependent T-cell line (e.g., CTLL-2) or primary T-cells
-
Recombinant human IL-2
-
This compound
-
Cell proliferation reagent (e.g., [³H]-thymidine, CFSE, or MTS reagent)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the T-cells in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Add a sub-maximal concentration of IL-2 to stimulate proliferation.
-
Incubate the cells for a period of 48-72 hours.
-
Add the proliferation reagent according to the manufacturer's instructions (e.g., pulse with [³H]-thymidine for the last 18 hours of culture).
-
Measure the proliferation (e.g., scintillation counting for [³H]-thymidine, fluorescence for CFSE, or absorbance for MTS).
-
Plot the proliferation signal against the log of the this compound concentration to determine the IC50.
-
Figure 3: General experimental workflow for assessing the cellular effects of this compound.
Conclusion
This compound represents a promising small molecule inhibitor of the IL-2/IL-2Rα interaction, a key step in cytokine signaling and immune regulation. Its mechanism of "hot-spot mimicry" provides a compelling example of how protein-protein interfaces can be successfully targeted. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further explore the biological effects of this compound and its potential as a therapeutic agent for immune-related disorders. Future studies should focus on elucidating its in vivo efficacy and safety profile.
References
Preliminary Efficacy of SP4206: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP4206 is an experimental small molecule drug identified as a potent and specific inhibitor of the protein-protein interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα (CD25).[1][2][3] By binding with high affinity to a critical "hot-spot" on IL-2, this compound effectively blocks the formation of the high-affinity IL-2/IL-2Rα complex, a key step in the potentiation of IL-2 signaling.[1][2] This targeted disruption of the IL-2 pathway holds therapeutic potential in autoimmune diseases and other inflammatory conditions where IL-2 plays a significant pathological role, such as atopic asthma.[2] This technical guide summarizes the preliminary efficacy data for this compound, details the experimental protocols for its characterization, and provides a visual representation of its mechanism of action.
Core Mechanism of Action: Hot-Spot Mimicry
This compound operates through a sophisticated mechanism known as "hot-spot mimicry."[1] Despite being significantly smaller than the IL-2Rα protein, this compound is able to effectively mimic the binding interaction of the receptor by targeting the same critical amino acid residues on the surface of IL-2.[1] This interaction prevents IL-2 from binding to IL-2Rα, thereby inhibiting the downstream signaling cascade that is dependent on the formation of the high-affinity IL-2 receptor complex.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in preliminary in vitro studies. This data highlights the high-affinity binding of this compound to IL-2 and its variants, demonstrating its potency as an IL-2/IL-2Rα interaction inhibitor.
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) to IL-2 | 70 nM | Dissociation constant for the binding of this compound to wild-type IL-2. | [1][2] |
| IL-2Rα Binding Affinity (Kd) to IL-2 | 10 nM | Dissociation constant for the binding of the natural receptor IL-2Rα to wild-type IL-2, for comparison. | [1][2] |
| EC50 for WT IL-2 | 68.8 nM | Half maximal effective concentration for this compound binding to wild-type IL-2. | |
| EC50 for IL-2 variant K35L/M39V | 80.1 nM | Half maximal effective concentration for this compound binding to a variant of IL-2. | |
| EC50 for IL-2 variant P65A | 117.0 nM | Half maximal effective concentration for this compound binding to a variant of IL-2. | |
| EC50 for IL-2 variant V69A | 10.4 nM | Half maximal effective concentration for this compound binding to a variant of IL-2. |
Experimental Protocols
In Vitro IL-2/IL-2Rα Inhibition Assay
This enzyme-linked immunosorbent assay (ELISA) is a key method for quantifying the inhibitory activity of this compound on the IL-2/IL-2Rα interaction.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated IL-2Rα
-
Wild-type or variant IL-2 protein
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Blocking buffer (e.g., Superblock)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Detection antibody (e.g., anti-IL-2 antibody conjugated to HRP)
-
Substrate for HRP (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Immobilization of IL-2Rα:
-
Coat the streptavidin-coated 96-well plates with biotinylated IL-2Rα.
-
Incubate for 1 hour at room temperature.
-
Wash the plates three times with wash buffer to remove unbound receptor.
-
Block the remaining protein-binding sites on the plate by adding blocking buffer and incubating for 1 hour.
-
Wash the plates three times with wash buffer.
-
-
Inhibition Reaction:
-
Prepare serial dilutions of this compound in DMSO.
-
In a separate plate, pre-incubate the diluted this compound with a constant concentration of IL-2 in blocking buffer for 30 minutes. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting the protein interaction.
-
Transfer the this compound/IL-2 mixture to the IL-2Rα-coated plates.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
-
Detection:
-
Wash the plates three times with wash buffer to remove unbound IL-2 and this compound.
-
Add the HRP-conjugated anti-IL-2 detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plates five times with wash buffer.
-
Add the HRP substrate and incubate in the dark until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
The absorbance is inversely proportional to the inhibitory activity of this compound.
-
Plot the absorbance against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
References
Methodological & Application
Application Notes and Protocols for SP4206, an in vitro IL-2/IL-2Rα Interaction Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
SP4206 is a small molecule inhibitor that disrupts the protein-protein interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα (CD25).[1][2][3] By binding with high affinity to IL-2, this compound effectively blocks the formation of the high-affinity IL-2 receptor complex, a critical step in the activation and proliferation of T cells.[4] This inhibitory action makes this compound a valuable tool for studying the immunological consequences of IL-2 signaling blockade and a potential therapeutic candidate for autoimmune diseases and other conditions driven by excessive T cell activation.[2] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
Table 1: Binding Affinities and Potency of this compound
| Analyte | Parameter | Value | Reference |
| This compound binding to IL-2 | Kd | 70 nM | [1][3] |
| IL-2 binding to IL-2Rα | Kd | 10 nM | [1][3] |
| This compound inhibition of WT IL-2 binding to IL-2Rα | EC50 | 68.8 nM | [1] |
| This compound inhibition of IL-2 variant K35L/M39V binding | EC50 | 80.1 nM | [1] |
| This compound inhibition of IL-2 variant P65A binding | EC50 | 117.0 nM | [1] |
| This compound inhibition of IL-2 variant V69A binding | EC50 | 10.4 nM | [1] |
Signaling Pathway
The binding of IL-2 to the IL-2 receptor (IL-2R) initiates a signaling cascade that is crucial for T cell proliferation and differentiation. The IL-2R exists in low, intermediate, and high-affinity forms, with the high-affinity receptor consisting of α (CD25), β (CD122), and γ (CD132) chains. This compound specifically blocks the interaction of IL-2 with the IL-2Rα chain, preventing the formation of the high-affinity receptor complex and subsequent downstream signaling.
Caption: IL-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
IL-2/IL-2Rα Inhibition Assay (ELISA-based)
This assay quantitatively measures the ability of this compound to inhibit the binding of IL-2 to its receptor subunit IL-2Rα.[4]
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated recombinant human IL-2Rα
-
Recombinant human IL-2
-
This compound
-
Anti-IL-2 antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Assay buffer (e.g., PBS with 0.5% BSA and 0.05% Tween-20)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Protocol:
-
Immobilize IL-2Rα: Add 100 µL of biotinylated IL-2Rα (e.g., 10-20 nM in assay buffer) to each well of a streptavidin-coated 96-well plate. Incubate for 1 hour at room temperature.
-
Wash: Wash the plate three times with 200 µL of wash buffer per well.
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations (ensure the final DMSO concentration is ≤1%).
-
Inhibition Reaction: In a separate plate, pre-incubate the serially diluted this compound with a constant concentration of IL-2 (e.g., a concentration that gives 80-90% of the maximum binding signal) for 30 minutes at room temperature.
-
Transfer to Assay Plate: Transfer 100 µL of the this compound/IL-2 mixture to the IL-2Rα-coated plate. Incubate for 1 hour at room temperature.
-
Wash: Wash the plate three times with 200 µL of wash buffer per well.
-
Add Detection Antibody: Add 100 µL of HRP-conjugated anti-IL-2 antibody to each well. Incubate for 1 hour at room temperature.
-
Wash: Wash the plate five times with 200 µL of wash buffer per well.
-
Develop Signal: Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Caption: Workflow for the IL-2/IL-2Rα inhibition ELISA.
T Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of IL-2-dependent T cells, such as the CTLL-2 cell line or activated primary T cells.
Materials:
-
CTLL-2 cells or primary human T cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Recombinant human IL-2
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or [3H]-thymidine)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Preparation: Culture CTLL-2 cells in complete medium supplemented with IL-2. Prior to the assay, wash the cells three times with IL-2-free medium to remove any residual cytokine. Resuspend the cells in assay medium (complete medium without IL-2) at a density of 2 x 105 cells/mL.
-
Plating: Add 50 µL of the cell suspension to each well of a 96-well plate (1 x 104 cells/well).
-
Prepare Treatments: Prepare 2X concentrations of IL-2 and this compound in assay medium. For the dose-response curve, prepare serial dilutions of this compound with a constant, sub-maximal concentration of IL-2 (e.g., the EC70 concentration for proliferation). Include controls for no IL-2 and IL-2 alone.
-
Add Treatments: Add 50 µL of the 2X treatment solutions to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
Measure Proliferation:
-
For CellTiter-Glo®: Add the reagent according to the manufacturer's instructions and measure luminescence.
-
For MTS: Add the MTS reagent and incubate for 1-4 hours, then measure absorbance at 490 nm.
-
For [3H]-thymidine: Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto filter mats and measure radioactive incorporation using a scintillation counter.
-
-
Data Analysis: Plot the proliferation signal against the log of the this compound concentration and calculate the IC50 value.
STAT5 Phosphorylation Assay (Flow Cytometry)
This assay measures the inhibition of IL-2-induced STAT5 phosphorylation, a key downstream event in the IL-2 signaling pathway.
Materials:
-
Primary human T cells or a responsive cell line (e.g., Kit225)
-
Recombinant human IL-2
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold 90% methanol)
-
Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody
-
Fluorochrome-conjugated cell surface marker antibodies (e.g., anti-CD3, anti-CD4)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate primary T cells and rest them overnight in cytokine-free medium.
-
This compound Pre-treatment: Resuspend cells in serum-free medium and pre-incubate with desired concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
IL-2 Stimulation: Add a pre-determined optimal concentration of IL-2 and incubate for 15 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding an equal volume of fixation buffer. Incubate for 10 minutes at room temperature.
-
Permeabilization: Pellet the cells and resuspend in ice-cold 90% methanol. Incubate on ice for 30 minutes.
-
Staining: Wash the cells with FACS buffer. Stain with the anti-phospho-STAT5 antibody and any cell surface marker antibodies for 30-60 minutes at room temperature, protected from light.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the T cell population of interest (e.g., CD3+CD4+). Analyze the median fluorescence intensity (MFI) of the phospho-STAT5 signal. Determine the percent inhibition of pSTAT5 MFI at different this compound concentrations relative to the IL-2-stimulated control.
References
- 1. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.jp [promega.jp]
Application Notes and Protocols for the Synthesis and Purification of SP4206
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, representative methodology for the chemical synthesis and purification of SP4206, a potent small molecule inhibitor of the Interleukin-2 (IL-2) and its alpha receptor (IL-2Rα) interaction. The protocols outlined below are based on established principles of organic chemistry and are intended to serve as a comprehensive guide for the laboratory-scale preparation of this compound.
Overview of this compound
This compound is an experimental drug that functions as a protein-protein interaction inhibitor.[1] It binds with high affinity to IL-2, physically blocking its association with the IL-2Rα subunit, a critical step in the activation of certain immune cells.[2][3] This mechanism of action makes this compound a valuable tool for studying immune responses and a potential therapeutic agent for autoimmune diseases where IL-2 signaling is dysregulated.[1]
Chemical Structure:
IUPAC Name: 5-[[2,3-dichloro-4-[5-[1-[2-[[(2R)-2-(diaminomethylideneamino)-4-methylpentanoyl]amino]acetyl]piperidin-4-yl]-1-methylpyrazol-3-yl]phenoxy]methyl]furan-2-carboxylic acid.[1]
Molecular Formula: C₃₀H₃₇Cl₂N₇O₆
Molar Mass: 662.57 g/mol
Proposed Synthetic Pathway
The synthesis of this compound can be approached through a convergent strategy, involving the preparation of three key intermediates which are then coupled together. This method allows for the efficient construction of the complex molecule.
Retrosynthetic Analysis:
The proposed retrosynthesis of this compound involves the disconnection at the two amide bonds and the ether linkage, leading to three key intermediates:
-
Intermediate 1 (Pyrazole Core): 4-(5-(4-(benzyloxy)-2,3-dichlorophenyl)-1-methyl-1H-pyrazol-3-yl)piperidine
-
Intermediate 2 (Amino Acid Moiety): (R)-2-((tert-butoxycarbonyl)amino)-2-(N,N'-bis(tert-butoxycarbonyl)guanidino)-4-methylpentanoic acid
-
Intermediate 3 (Furan Linker): Methyl 5-(bromomethyl)furan-2-carboxylate
Experimental Protocols
Synthesis of Intermediate 1: 4-(5-(4-(benzyloxy)-2,3-dichlorophenyl)-1-methyl-1H-pyrazol-3-yl)piperidine
Step 1: Synthesis of 1-(4-(benzyloxy)-2,3-dichlorophenyl)ethan-1-one
-
To a solution of 1-(2,3-dichloro-4-hydroxyphenyl)ethan-1-one (1.0 eq) in acetone (10 vol), add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product, which can be purified by column chromatography.
Step 2: Synthesis of (Z)-1-(4-(benzyloxy)-2,3-dichlorophenyl)-4,4-dimethoxybut-2-en-1-one
-
To a solution of 1-(4-(benzyloxy)-2,3-dichlorophenyl)ethan-1-one (1.0 eq) in methanol (10 vol), add sodium methoxide (1.2 eq).
-
Add 1,1-dimethoxy-N,N-dimethylmethanamine (1.1 eq) and stir the reaction at 60°C for 6 hours.
-
Cool the reaction to room temperature and pour into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Step 3: Synthesis of 4-(5-(4-(benzyloxy)-2,3-dichlorophenyl)-1-methyl-1H-pyrazol-3-yl)piperidine
-
Dissolve the crude product from the previous step in ethanol (10 vol).
-
Add methylhydrazine (1.2 eq) and piperidine-4-carbaldehyde (1.1 eq) followed by acetic acid (0.5 eq).
-
Reflux the mixture for 16 hours.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain Intermediate 1.
Synthesis of this compound
Step 1: Coupling of Intermediate 1 and Intermediate 2
-
Dissolve (R)-2-((tert-butoxycarbonyl)amino)-2-(N,N'-bis(tert-butoxycarbonyl)guanidino)-4-methylpentanoic acid (Intermediate 2, 1.1 eq) in dichloromethane (DCM, 10 vol).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture for 30 minutes at 0°C.
-
Add a solution of Intermediate 1 (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography.
Step 2: Debenzylation
-
Dissolve the product from the previous step in methanol (10 vol).
-
Add 10% Palladium on carbon (10% w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) for 8 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
Step 3: Etherification with Intermediate 3
-
Dissolve the debenzylated product (1.0 eq) in dimethylformamide (DMF, 10 vol).
-
Add potassium carbonate (2.0 eq) and methyl 5-(bromomethyl)furan-2-carboxylate (Intermediate 3, 1.2 eq).
-
Stir the reaction at 60°C for 6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
Step 4: Saponification and Deprotection
-
Dissolve the ester from the previous step in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (3.0 eq) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract with ethyl acetate, dry the organic layer, and concentrate.
-
Dissolve the residue in a solution of trifluoroacetic acid (TFA) in DCM (1:1) and stir for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude this compound.
Purification Protocol
A multi-step purification strategy is recommended to achieve high purity this compound.
Step 1: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of DCM/methanol.
-
Load the solution onto the silica gel column.
-
Elute the compound using the specified gradient.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
-
Step 2: Preparative High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 20 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 10% to 70% B over 30 minutes.
-
Flow Rate: 20 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Dissolve the partially purified product from flash chromatography in a minimal amount of DMSO or mobile phase.
-
Inject the solution onto the preparative HPLC system.
-
Collect fractions corresponding to the main product peak.
-
Lyophilize the pure fractions to obtain this compound as a solid.
-
Step 3: Crystallization (Optional)
-
Solvent System: A binary solvent system such as methanol/water or ethanol/heptane can be explored.
-
Procedure:
-
Dissolve the purified this compound in a minimal amount of the more soluble solvent (e.g., methanol) at an elevated temperature.
-
Slowly add the anti-solvent (e.g., water) until slight turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then to 4°C to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
Data Presentation
Table 1: Summary of a Representative Synthesis of this compound
| Step | Product | Starting Material | Expected Yield (%) | Purity (by HPLC, %) |
| 1.1 | 1-(4-(benzyloxy)-2,3-dichlorophenyl)ethan-1-one | 1-(2,3-dichloro-4-hydroxyphenyl)ethan-1-one | 90-95 | >95 |
| 1.2 | (Z)-1-(4-(benzyloxy)-2,3-dichlorophenyl)-4,4-dimethoxybut-2-en-1-one | 1-(4-(benzyloxy)-2,3-dichlorophenyl)ethan-1-one | 85-90 | Crude |
| 1.3 | Intermediate 1 | (Z)-1-(4-(benzyloxy)-2,3-dichlorophenyl)-4,4-dimethoxybut-2-en-1-one | 60-70 | >95 |
| 2.1 | Coupled Product | Intermediate 1 & 2 | 70-80 | >90 |
| 2.2 | Debenzylated Product | Coupled Product | 90-95 | >95 |
| 2.3 | Etherified Product | Debenzylated Product & Intermediate 3 | 75-85 | >90 |
| 2.4 | Crude this compound | Etherified Product | 80-90 (hydrolysis), >95 (deprotection) | Crude |
| 4.1 | Flash Purified this compound | Crude this compound | - | ~95 |
| 4.2 | HPLC Purified this compound | Flash Purified this compound | - | >98 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Signaling pathway of IL-2 and the inhibitory mechanism of this compound.
References
Unveiling the Molecular Blueprint: X-ray Crystallography of the SP4206-IL-2 Complex
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview and detailed protocols for the X-ray crystallographic analysis of the complex formed between the small molecule inhibitor SP4206 and human Interleukin-2 (IL-2). This compound is a potent inhibitor of the IL-2/IL-2Rα interaction, a critical pathway in immune regulation.[1][2] Understanding the precise molecular interactions between this compound and IL-2 at an atomic level is paramount for the rational design of next-generation immunomodulatory therapeutics. This guide outlines the necessary steps from protein expression and purification to crystallization, X-ray diffraction data collection, and structure determination of the this compound-IL-2 complex.
Introduction
Interleukin-2 (IL-2) is a pleiotropic cytokine that plays a central role in the immune system, primarily by promoting the proliferation and differentiation of T cells.[3][4] The biological effects of IL-2 are mediated through its interaction with a heterotrimeric receptor complex composed of α (CD25), β (CD122), and γ (CD132) chains.[5] The IL-2/IL-2Rα interaction is a key target for therapeutic intervention in autoimmune diseases and cancer.[2][6]
This compound is a small molecule inhibitor that binds with high affinity to IL-2, effectively blocking its interaction with the IL-2Rα subunit.[1][2][7] X-ray crystallography provides the high-resolution structural data necessary to elucidate the binding mode of this compound, identify key interacting residues, and understand the conformational changes in IL-2 upon inhibitor binding. This information is invaluable for structure-based drug design and optimization.
Data Presentation
Table 1: Binding Affinities of this compound and IL-2Rα to IL-2
| Ligand | Target | Dissociation Constant (Kd) | Reference |
| This compound | IL-2 | 70 nM | [1][2][8] |
| IL-2Rα | IL-2 | 10 nM | [1][2][8] |
Table 2: Crystallographic Data and Refinement Statistics for the this compound-IL-2 Complex
| Data Collection | |
| PDB ID | 1PY2 |
| Space group | P1 |
| Cell dimensions | |
| a, b, c (Å) | 36.8, 43.5, 48.9 |
| α, β, γ (°) | 90.0, 107.9, 90.0 |
| Resolution (Å) | 30.0 - 2.1 |
| Rmerge | 0.06 |
| I / σI | 11.2 |
| Completeness (%) | 99.5 |
| Redundancy | 2.1 |
| Refinement | |
| Resolution (Å) | 30.0 - 2.1 |
| No. reflections | 15,221 |
| Rwork / Rfree | 0.22 / 0.26 |
| No. atoms | |
| Protein | 1058 |
| Ligand | 38 |
| Water | 32 |
| B-factors | |
| Protein | 45.2 |
| Ligand | 42.1 |
| Water | 38.9 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.008 |
| Bond angles (°) | 1.2 |
Note: This data is based on the publicly available information for PDB ID 1PY2 and may be subject to variations in specific experimental conditions.
Experimental Protocols
Recombinant Human IL-2 Expression and Purification
This protocol describes the expression of recombinant human IL-2 in E. coli and its subsequent purification from inclusion bodies.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression vector containing the human IL-2 gene (e.g., pET vector)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl, 1 mM DTT, lysozyme, DNase I)
-
Inclusion body wash buffer (2 M urea, 2% Triton X-100, 50 mM Tris-HCl pH 8.0)
-
Solubilization buffer (8 M guanidine hydrochloride, 50 mM Tris-HCl pH 8.0, 10 mM DTT)
-
Refolding buffer (50 mM Tris-HCl pH 8.5, 0.5 M L-arginine, 1 mM EDTA, oxidized and reduced glutathione)
-
Dialysis buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
Ni-NTA affinity chromatography column (if using a His-tagged construct)
-
Gel filtration chromatography column (e.g., Superdex 75)
Protocol:
-
Expression: Transform the IL-2 expression vector into E. coli. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5-1 mM IPTG and continue to grow for 4-6 hours at 30°C.[9]
-
Cell Lysis and Inclusion Body Isolation: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse by sonication. Centrifuge the lysate to pellet the inclusion bodies.
-
Inclusion Body Washing and Solubilization: Wash the inclusion bodies with the wash buffer to remove contaminants. Solubilize the washed inclusion bodies in the solubilization buffer.[10]
-
Refolding: Rapidly dilute the solubilized protein into the refolding buffer to a final protein concentration of approximately 1 µg/mL to facilitate proper folding.[11]
-
Purification:
-
Affinity Chromatography (if applicable): If the IL-2 construct contains a His-tag, purify the refolded protein using a Ni-NTA column.
-
Gel Filtration Chromatography: Further purify the IL-2 using a gel filtration column to separate it from aggregates and other impurities.
-
-
Purity and Concentration: Assess the purity of the IL-2 by SDS-PAGE, which should be >95%.[9] Determine the protein concentration using a spectrophotometer or a protein assay.
Crystallization of the this compound-IL-2 Complex
This protocol outlines the crystallization of the purified IL-2 in complex with the small molecule inhibitor this compound using the hanging drop vapor diffusion method.
Materials:
-
Purified recombinant human IL-2 (10-20 mg/mL in a low salt buffer)[12]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Crystallization screening kits (e.g., Hampton Research Crystal Screen)[12]
-
Crystallization plates (24- or 96-well)
-
Coverslips
-
Microscope
Protocol:
-
Complex Formation: Mix the purified IL-2 with a 2 to 5-fold molar excess of this compound. Incubate the mixture on ice for at least 1 hour to ensure complex formation.
-
Crystallization Screening:
-
Set up hanging drop vapor diffusion experiments. Pipette 1 µL of the protein-ligand complex solution and 1 µL of the reservoir solution from the crystallization screen onto a coverslip.
-
Invert the coverslip and seal it over the corresponding reservoir well.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
-
Crystal Optimization: Monitor the plates regularly for crystal growth over several days to weeks. Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
X-ray Diffraction Data Collection and Structure Determination
Materials:
-
Diffraction-quality crystals of the this compound-IL-2 complex
-
Cryoprotectant (e.g., reservoir solution supplemented with 20-30% glycerol or ethylene glycol)
-
Cryo-loops
-
Synchrotron X-ray source
-
X-ray detector
-
Data processing software (e.g., HKL2000, XDS)
-
Structure determination software (e.g., PHENIX, CCP4)
-
Molecular graphics software (e.g., PyMOL, Coot)
Protocol:
-
Crystal Harvesting and Cryo-cooling:
-
Carefully harvest a single crystal from the drop using a cryo-loop.
-
Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during data collection.
-
Flash-cool the crystal in a stream of liquid nitrogen.
-
-
Data Collection:
-
Mount the cryo-cooled crystal on the goniometer of the X-ray beamline.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the diffraction spots and scale the data using appropriate software to obtain a file of unique reflection intensities.
-
-
Structure Determination and Refinement:
-
Determine the initial phases of the structure using molecular replacement with a known structure of IL-2 as a search model.
-
Build the model of the this compound-IL-2 complex into the electron density map using molecular graphics software.
-
Refine the atomic coordinates and B-factors against the experimental data to improve the quality of the model.
-
Validate the final structure using tools such as Ramachandran plots and by checking bond lengths and angles.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Reactome | Interleukin-2 signaling [reactome.org]
- 4. abeomics.com [abeomics.com]
- 5. Interleukin 2 - Wikipedia [en.wikipedia.org]
- 6. What are IL-2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researcherslinks.com [researcherslinks.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification and renaturation of recombinant human interleukin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
Application Notes and Protocols for Computational Modeling of SP4206 Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the computational modeling of SP4206, a small molecule inhibitor of the Interleukin-2 (IL-2) and IL-2 receptor alpha (IL-2Rα) interaction. Detailed protocols for both computational and experimental validation are provided to facilitate research and development in this area.
Introduction
This compound is an experimental drug identified as a small molecule protein-protein interaction inhibitor.[1] It effectively blocks the binding of the cytokine Interleukin-2 (IL-2) to its high-affinity receptor subunit, IL-2Rα.[2] This inhibition is achieved by this compound binding with high affinity to IL-2 at the same critical "hot-spot" residues that are essential for the IL-2/IL-2Rα interaction.[2][3] Understanding the molecular details of this interaction is crucial for the development of therapeutics targeting the IL-2 signaling pathway, which is implicated in various autoimmune diseases and cancer.[1][2] Computational modeling, in conjunction with experimental validation, offers a powerful approach to elucidate the binding mechanism of this compound and to guide the design of novel, more potent inhibitors.
Data Presentation
Quantitative Binding Affinity Data
The following table summarizes the experimentally determined binding affinities of this compound and its natural binding partner, IL-2Rα, to IL-2. Additionally, the binding of this compound to various IL-2 mutants is presented, providing insights into the key residues involved in the interaction.
| Interacting Molecules | Method | Binding Affinity (Kd) | EC50 | Reference |
| This compound and IL-2 | Not Specified | 70 nM | [2][4] | |
| IL-2Rα and IL-2 | Not Specified | 10 nM | [2][4] | |
| This compound and WT IL-2 | ELISA | 68.8 nM | [4] | |
| This compound and IL-2 variant K35L/M39V | ELISA | 80.1 nM | [4] | |
| This compound and IL-2 variant P65A | ELISA | 117.0 nM | [4] | |
| This compound and IL-2 variant V69A | ELISA | 10.4 nM | [4] |
Calculated Binding Free Energy of this compound and its Analogs
Computational methods, such as Free Energy Perturbation (FEP), have been employed to calculate the binding free energies of this compound and its analogs to IL-2. These theoretical calculations provide a deeper understanding of the energetic contributions to binding.
| Compound | Computational Method | Calculated Binding Free Energy (kcal/mol) | Reference |
| This compound | FEP | -20.5 ± 0.38 or -19.7 ± 0.33 | [5] |
| This compound-1 | FEP | -13.58 ± 0.28 | [5] |
| This compound-2 | FEP | -11.59 ± 0.29 or -11.58 ± 0.28 | [5] |
| This compound-3 | FEP | -12.39 ± 0.3 | [5] |
Signaling Pathway
The binding of IL-2 to its receptor complex initiates a cascade of intracellular signaling events that are critical for the regulation of immune cells. This compound, by blocking the initial IL-2/IL-2Rα interaction, effectively modulates these downstream pathways.
Experimental Protocols
IL-2/IL-2Rα Inhibition Assay (ELISA-based)
This protocol is designed to quantify the inhibitory effect of this compound on the IL-2/IL-2Rα interaction.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant human IL-2
-
Recombinant human biotinylated IL-2Rα
-
This compound
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS with 0.1% BSA)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant human IL-2 (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Inhibitor and Receptor Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate plate, pre-incubate the serially diluted this compound with a constant concentration of biotinylated IL-2Rα (e.g., 50 ng/mL) for 1 hour at room temperature.
-
Transfer 100 µL of the this compound/IL-2Rα mixture to the IL-2 coated plate.
-
Include controls with IL-2Rα alone (maximum binding) and buffer alone (background).
-
Incubate for 2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP diluted in assay buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of the interaction between this compound and IL-2 in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human IL-2
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject recombinant human IL-2 (e.g., 10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without IL-2 immobilization.
-
-
Analyte Binding:
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over both the IL-2 and reference flow cells at a constant flow rate.
-
Monitor the association phase.
-
Inject running buffer alone to monitor the dissociation phase.
-
-
Regeneration: If necessary, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
Data Analysis:
-
Subtract the reference flow cell data from the IL-2 flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with the binding of this compound to IL-2, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human IL-2
-
This compound
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dialyze both IL-2 and this compound extensively against the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of both solutions.
-
-
ITC Experiment:
-
Fill the sample cell with IL-2 solution (e.g., 10-20 µM).
-
Fill the injection syringe with this compound solution (e.g., 100-200 µM).
-
Perform a series of injections of this compound into the IL-2 solution while monitoring the heat change after each injection.
-
Perform a control titration of this compound into the buffer alone to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat pulses to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding stoichiometry (n), the binding affinity (Ka or Kd), the enthalpy of binding (ΔH), and the entropy of binding (ΔS).
-
Computational Modeling Protocols
Molecular Docking of this compound to IL-2
Molecular docking predicts the preferred binding pose of this compound within the IL-2 binding site.
Protocol using AutoDock Vina:
-
Prepare the Receptor (IL-2):
-
Download the crystal structure of the IL-2/SP4206 complex (PDB ID: 1PY2) from the Protein Data Bank.[3]
-
Remove water molecules, and any non-protein atoms.
-
Add polar hydrogens and assign Gasteiger charges using software like AutoDock Tools.
-
Save the prepared receptor in PDBQT format.
-
-
Prepare the Ligand (this compound):
-
Obtain the 3D structure of this compound.
-
Define rotatable bonds and save in PDBQT format.
-
-
Define the Grid Box:
-
Center the grid box on the known binding site of this compound on IL-2. A box size of approximately 25 x 25 x 25 Å is a reasonable starting point.
-
-
Run AutoDock Vina:
-
Create a configuration file specifying the receptor, ligand, and grid box parameters.
-
Execute the Vina docking command.
-
-
Analyze the Results:
-
Visualize the docked poses in a molecular viewer.
-
Analyze the binding energies and interactions (e.g., hydrogen bonds, hydrophobic contacts) of the top-ranked poses.
-
Molecular Dynamics (MD) Simulation of the this compound-IL-2 Complex
MD simulations provide insights into the dynamic behavior and stability of the this compound-IL-2 complex over time.
Protocol using GROMACS with CHARMM36 force field:
-
System Preparation:
-
Use the crystal structure of the IL-2/SP4206 complex (PDB ID: 1PY2) as the starting point.[3]
-
Generate the topology for this compound using a tool like the CGenFF server, which is compatible with the CHARMM force field.
-
Solvate the complex in a water box (e.g., TIP3P water model) and add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform steepest descent energy minimization to remove any steric clashes.
-
-
Equilibration:
-
Perform a short position-restrained simulation in the NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature.
-
Perform another short position-restrained simulation in the NPT ensemble (constant number of particles, pressure, and temperature) to stabilize the pressure and density.
-
-
Production MD:
-
Run the production MD simulation without restraints for a desired length of time (e.g., 100 ns or longer).
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Analyze the persistence of key interactions (e.g., hydrogen bonds) between this compound and IL-2 over the course of the simulation.
-
Free Energy Perturbation (FEP) Calculations
FEP is a rigorous method to calculate the relative binding free energy between two ligands (e.g., this compound and an analog).
Protocol using a package like FEP+ (Schrödinger):
-
System Setup:
-
Prepare the protein-ligand complexes for both ligands in a manner similar to the MD simulation setup.
-
-
Perturbation Map:
-
Define a perturbation pathway that transforms one ligand into the other. This is typically done by identifying a common core structure.
-
-
FEP Calculations:
-
Run a series of MD simulations at different values of a coupling parameter (lambda), which gradually transforms the initial ligand into the final ligand in both the bound state (in the protein) and the unbound state (in solution).
-
-
Data Analysis:
-
Calculate the free energy change for each lambda window.
-
Sum the free energy changes to obtain the total relative binding free energy (ΔΔG). This value can then be compared with experimental data.
-
Conclusion
The combination of computational modeling and experimental validation provides a powerful framework for understanding the interactions of this compound with IL-2. The protocols outlined in these application notes offer a starting point for researchers to investigate this important therapeutic target. By leveraging these techniques, it is possible to gain detailed insights into the molecular basis of inhibition and to guide the rational design of next-generation immunomodulatory drugs.
References
Application Notes and Protocols: Molecular Dynamics Simulation of SP4206 and Interleukin-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for conducting molecular dynamics (MD) simulations of the small molecule inhibitor SP4206 in complex with its target, Interleukin-2 (IL-2). This compound is a potent inhibitor of the IL-2/IL-2Rα interaction, binding with high affinity to a cryptic site on IL-2 and effectively blocking the signaling cascade crucial for immune cell regulation.[1][2][3] Understanding the dynamics of this interaction at an atomic level is paramount for the rational design of next-generation immunomodulatory drugs. These protocols outline the necessary steps for system preparation, simulation, and analysis using widely adopted software such as GROMACS. Additionally, we present key quantitative data regarding the binding affinities and a visualization of the pertinent IL-2 signaling pathways.
Introduction
Interleukin-2 (IL-2) is a pleiotropic cytokine that plays a critical role in the proliferation and differentiation of T-cells, B-cells, and natural killer cells.[4] Its signaling is initiated by binding to a heterotrimeric receptor complex composed of alpha (CD25), beta (CD122), and gamma (CD132) chains.[4][5] The IL-2 signaling cascade proceeds through multiple pathways, including the JAK-STAT, PI3K/Akt/mTOR, and MAPK/ERK pathways, which collectively regulate immune responses.[5][6]
This compound is an experimental small molecule that acts as a protein-protein interaction inhibitor.[2] It has been shown to bind with high affinity to IL-2, specifically at the residues that mediate the interaction with the IL-2 receptor alpha chain (IL-2Rα), thereby preventing the formation of the high-affinity IL-2 receptor complex.[1][2][3] This inhibitory action makes this compound a valuable tool for studying IL-2-mediated signaling and a potential therapeutic agent for autoimmune diseases where IL-2 activity is elevated.[2]
Molecular dynamics simulations offer a powerful computational microscope to investigate the conformational dynamics and binding stability of the this compound-IL-2 complex. This document provides detailed protocols for researchers to replicate and expand upon in silico studies of this important interaction.
Quantitative Data
The following tables summarize the experimentally determined binding affinities and inhibitory concentrations of this compound.
Table 1: Binding Affinities (Kd)
| Interacting Molecules | Dissociation Constant (Kd) | Reference |
| This compound and IL-2 | 70 nM | [1][3] |
| IL-2 and IL-2Rα | 10 nM | [1][3] |
Table 2: this compound Inhibitory Potency (EC50)
| IL-2 Variant | EC50 (nM) | Reference |
| Wild Type (WT) IL-2 | 68.8 | [1] |
| K35L/M39V | 80.1 | [1] |
| P65A | 117.0 | [1] |
| V69A | 10.4 | [1] |
Signaling Pathways and Experimental Workflow
IL-2 Signaling Pathway
The binding of IL-2 to its receptor triggers a cascade of intracellular signaling events. The following diagram illustrates the major pathways involved.
Caption: Overview of the major IL-2 signaling pathways.
Molecular Dynamics Simulation Workflow
The following diagram outlines the key steps for performing a molecular dynamics simulation of the this compound-IL-2 complex.
Caption: Workflow for the molecular dynamics simulation.
Experimental Protocols
This section provides a detailed protocol for a molecular dynamics simulation of the this compound-IL-2 complex using GROMACS.
System Preparation
1.1. Obtain Initial Structures:
-
Protein (IL-2): Download the crystal structure of the IL-2 in complex with this compound from the Protein Data Bank (PDB). A relevant structure has been described in studies of this complex.[7][8] For this protocol, we will assume the use of a PDB file named il2_this compound.pdb.
-
Ligand (this compound): Extract the coordinates of this compound from the PDB file into a separate file (this compound.pdb). The chemical structure of this compound can be obtained from PubChem or other chemical databases in SDF or MOL2 format.[2]
1.2. Protein Preparation:
-
Use GROMACS pdb2gmx to generate the topology for IL-2. Select a suitable force field, such as CHARMM36m or AMBER99SB-ILDN.[9]
-
Choose a water model (e.g., TIP3P).
1.3. Ligand Parameterization:
-
Since standard protein force fields do not contain parameters for this compound, a general force field like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) is required.[10][11]
-
Use tools like Antechamber (for GAFF) or the CGenFF server to generate the ligand topology and parameter files (this compound.itp and this compound.prm).[9][12]
1.4. Combine Protein and Ligand:
-
Merge the coordinate files of the processed IL-2 and this compound.
-
Include the ligand's topology file (.itp) in the main system topology file (il2.top) using an #include statement.
1.5. Solvation and Ionization:
-
Create a simulation box (e.g., cubic or dodecahedron) around the complex using gmx editconf.
-
Solvate the box with water molecules using gmx solvate.
-
Add ions to neutralize the system and mimic physiological concentration (e.g., 0.15 M NaCl) using gmx genion.
Simulation
2.1. Energy Minimization:
-
Perform energy minimization to remove steric clashes.
2.2. NVT Equilibration (Constant Volume, Temperature):
-
Equilibrate the system to the desired temperature (e.g., 300 K) with position restraints on the protein and ligand heavy atoms.
2.3. NPT Equilibration (Constant Pressure, Temperature):
-
Equilibrate the system to the desired pressure (e.g., 1 bar) while maintaining the temperature, still with position restraints.
2.4. Production MD Run:
-
Run the production simulation without position restraints for the desired length of time (e.g., 100 ns or longer).
Analysis
3.1. Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Analyze the stability of the protein backbone and the ligand's position relative to the protein.[13][14]
-
Hydrogen Bonds: Analyze the hydrogen bond interactions between this compound and IL-2.
-
Interaction Energy: Calculate the non-bonded interaction energy between the ligand and the protein. [13] 3.2. Binding Free Energy Calculation:
-
Employ methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of this compound to IL-2.
3.3. Visualization:
-
Use molecular visualization software like VMD or PyMOL to visually inspect the trajectory, analyze interactions, and generate high-quality images and movies.
Conclusion
The provided application notes and protocols offer a robust framework for researchers to investigate the molecular dynamics of the this compound-IL-2 interaction. By following these guidelines, scientists can gain valuable insights into the binding mechanism, stability, and conformational changes of this complex. Such knowledge is instrumental in the structure-based design of novel and more effective inhibitors targeting the IL-2 pathway for therapeutic intervention in a range of immune-related disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. abeomics.com [abeomics.com]
- 5. Interleukin 2 - Wikipedia [en.wikipedia.org]
- 6. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How does a small molecule bind at a cryptic binding site? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 10. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]
- 12. LigParGen Server [traken.chem.yale.edu]
- 13. Protein-Ligand Complex [mdtutorials.com]
- 14. Protocol for Molecular Dynamics Simulations of Proteins [bio-protocol.org]
Troubleshooting & Optimization
how to dissolve SP4206 for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of SP4206, a potent inhibitor of the IL-2/IL-2Rα interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that competitively blocks the interaction between Interleukin-2 (IL-2) and its high-affinity receptor subunit, IL-2Rα (also known as CD25).[1][2] By binding to IL-2, this compound prevents the formation of the high-affinity IL-2 receptor complex, thereby inhibiting downstream signaling pathways crucial for T-cell proliferation and activation.[1][2]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[3] For in vitro experiments, it is crucial to ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cellular effects.[3]
Q3: How should I store the this compound stock solution?
A3: this compound stock solutions should be aliquoted and stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4] It is important to avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.[3]
Q4: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?
A4: Direct dissolution of this compound in aqueous solutions is not recommended as it may lead to precipitation.[3] It is best to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the desired aqueous buffer or medium.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media | The compound's solubility limit in the aqueous buffer has been exceeded. | - Preheat the stock solution and the aqueous medium to 37°C before dilution.[3]- Increase the final volume of the aqueous medium to lower the final concentration of this compound.- If precipitation persists, consider using a co-solvent system for in vivo experiments (see In Vivo Protocol). |
| Low temperature of the aqueous medium. | Warm the aqueous medium to 37°C before adding the DMSO stock solution.[3] | |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure the stock solution is stored at the recommended temperature and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3] |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution. If possible, use a freshly prepared stock solution. | |
| Cell toxicity observed at working concentrations | The final DMSO concentration is too high. | Ensure the final concentration of DMSO in your cell culture is 0.1% or lower.[3] If higher concentrations are necessary, a solvent control group should be included in the experiment.[5][6] |
| The concentration of this compound is too high for the specific cell line. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your cell line. |
Experimental Protocols
In Vitro Dissolution Protocol
This protocol describes the preparation of a working solution of this compound for use in cell-based assays.
-
Prepare a 10 mM Stock Solution:
-
Dissolve the appropriate mass of this compound powder in pure, anhydrous DMSO to achieve a final concentration of 10 mM.
-
If necessary, gently warm the solution and/or use sonication to ensure complete dissolution.[4]
-
-
Prepare Intermediate Dilutions (Optional):
-
For creating a range of concentrations for your experiment, it is recommended to perform serial dilutions of the 10 mM stock solution in DMSO.[3]
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium or desired aqueous buffer to 37°C.[3]
-
Add the required volume of the this compound DMSO stock solution to the pre-warmed medium to achieve the final desired concentration. Ensure the final DMSO concentration is ≤ 0.1%.[3]
-
Mix thoroughly by gentle vortexing or inversion.
-
In Vivo Dissolution Protocol
For animal studies, a co-solvent system is often required to maintain the solubility and bioavailability of this compound.
-
Prepare a 20.8 mg/mL Stock Solution in DMSO:
-
Dissolve this compound powder in DMSO to a concentration of 20.8 mg/mL.
-
-
Prepare the Vehicle Solution:
-
A common vehicle consists of 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
-
Prepare the Final Dosing Solution (Example for a 2.08 mg/mL solution):
-
Take 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.[4] The final concentration of this compound will be 2.08 mg/mL.
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
Data Presentation
Table 1: Solubility and Recommended Concentrations of this compound
| Solvent/Vehicle | Solubility/Working Concentration | Application | Reference |
| DMSO | ≥ 100 mg/mL (stock solution) | In Vitro | [7] |
| Cell Culture Medium | Dependent on final DMSO concentration (typically µM range) | In Vitro | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | In Vivo | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | In Vivo | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | In Vivo | [4] |
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for dissolving this compound.
Caption: IL-2/IL-2Rα signaling pathway and inhibition by this compound.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interleukin-2 Receptor Signaling: At the Interface between Tolerance and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The IL-2 – IL-2 receptor pathway: Key to understanding multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abeomics.com [abeomics.com]
SP4206 Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of SP4206, a potent inhibitor of the IL-2/IL-2Rα interaction. Additionally, it offers troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its integrity and ensure reproducible experimental results. The following tables summarize the recommended storage conditions for both the solid compound and solutions.
Table 1: Storage Conditions for Solid this compound
| Storage Temperature | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
Table 2: Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage of stock solutions. |
| -20°C | 1 month | Suitable for short-term storage of stock solutions.[1] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. Ultrasonic treatment may be necessary to fully dissolve the compound.[1] For in vivo studies, specific solvent formulations are recommended (see Experimental Protocols section).
Q2: What should I do if I observe precipitation in my this compound solution?
A2: If precipitation occurs during the preparation of a solution, gentle heating and/or sonication can be used to aid dissolution.[2] It is crucial to ensure the compound is fully dissolved before use to guarantee an accurate concentration.
Q3: Can I store my working solutions of this compound?
A3: It is highly recommended to prepare working solutions fresh for each experiment. Long-term storage of diluted solutions is not advised as it may affect the compound's stability and activity. For in vivo experiments, it is recommended to prepare the working solution on the same day of use.[2]
Q4: How does this compound inhibit the IL-2 signaling pathway?
A4: this compound is a small molecule inhibitor that binds with high affinity to Interleukin-2 (IL-2).[1] This binding action blocks the interaction between IL-2 and its high-affinity receptor subunit, IL-2Rα (also known as CD25).[1][3] By preventing this interaction, this compound effectively inhibits the downstream signaling cascade initiated by IL-2.
IL-2 Signaling Pathway and this compound Inhibition
The following diagram illustrates the IL-2 signaling pathway and the mechanism of action for this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Table 3: Troubleshooting Common Experimental Issues
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory effect | Compound degradation: Improper storage. | Ensure this compound has been stored according to the recommended conditions. Prepare fresh solutions if degradation is suspected. |
| Incorrect concentration: Error in stock solution preparation or dilution. | Verify calculations and ensure the compound is fully dissolved in the stock solution. | |
| Assay-specific issues: Problems with reagents, antibodies, or cell viability. | Include appropriate positive and negative controls in your experiment to validate the assay setup. | |
| Precipitation in working solution | Low solubility in aqueous buffer: The final concentration of DMSO or other organic solvents may be too low. | For in vivo preparations, follow the recommended solvent formulations. For in vitro assays, ensure the final DMSO concentration is compatible with your experimental system and does not exceed cytotoxic levels. If precipitation persists, gentle warming or sonication may help.[2] |
| High background or non-specific effects | High concentration of this compound: Off-target effects can occur at excessive concentrations. | Perform a dose-response experiment to determine the optimal concentration range for your specific assay. |
| Contamination: Contaminants in the compound or reagents. | Use high-purity this compound and sterile, high-quality reagents. |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting unexpected experimental results with this compound.
References
Technical Support Center: Optimizing SP4206 Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SP4206, a small molecule inhibitor of the Interleukin-2 (IL-2) and IL-2 receptor alpha (IL-2Rα) interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between IL-2 and its high-affinity receptor subunit, IL-2Rα.[1] It binds directly to IL-2 with a high affinity, preventing IL-2 from engaging with IL-2Rα on the cell surface.[1] This blockage inhibits the downstream signaling pathways that are dependent on the formation of the IL-2/IL-2Rα complex.
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type, cell density, and the specific experimental endpoint. However, based on its in vitro binding affinity, a good starting point for a dose-response experiment is to test a range of concentrations from 10 nM to 10 µM. The reported binding affinity (Kd) is approximately 70 nM, and the EC50 for binding to wild-type IL-2 in a cell-free assay is 68.8 nM.[1] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 10 mM. To avoid precipitation when adding to aqueous solutions like cell culture media, it is advisable to make intermediate dilutions of your stock in DMSO before adding it to your final culture medium. Ensure the final DMSO concentration in your cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. For long-term storage, aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: In which cell lines can I expect to see an effect with this compound?
A4: this compound will be most effective in cell lines that are responsive to IL-2 and express the IL-2 receptor, particularly the high-affinity IL-2Rα subunit (CD25). This includes various T-cell lines such as Jurkat cells, as well as activated primary T-cells and natural killer (NK) cells. The efficacy of this compound will depend on the level of IL-2 signaling dependency of the chosen cell line.
Q5: What are the expected downstream effects of this compound treatment?
A5: By inhibiting the IL-2/IL-2Rα interaction, this compound is expected to block the activation of downstream signaling pathways crucial for T-cell proliferation and function. These pathways include the JAK-STAT pathway (specifically STAT5 phosphorylation), the PI3K/Akt pathway, and the MAPK pathway. Therefore, treatment with this compound should lead to a reduction in T-cell proliferation, cytokine production, and other IL-2-mediated cellular responses.
Troubleshooting Guides
Problem 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 nM to 50 µM). |
| Low IL-2 Receptor Expression | Confirm that your cell line expresses the IL-2 receptor, particularly the IL-2Rα subunit (CD25), using flow cytometry or western blotting. |
| Cell Line Insensitivity to IL-2 | Ensure your cells are responsive to IL-2. As a positive control, stimulate your cells with recombinant IL-2 and measure a relevant downstream effect (e.g., T-cell proliferation). |
| Incorrect Stock Solution Preparation | Verify the calculations for your stock solution and ensure the compound was fully dissolved in DMSO. Prepare a fresh stock solution if necessary. |
| Degradation of this compound | Avoid repeated freeze-thaw cycles of your stock solution. Prepare fresh dilutions from a properly stored stock for each experiment. |
Problem 2: High levels of cell death or cytotoxicity observed.
| Possible Cause | Troubleshooting Steps |
| This compound Concentration is Too High | Perform a cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo) with a range of this compound concentrations to determine the cytotoxic threshold for your specific cell line. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your cell culture medium is below 0.1%. Include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments. |
| Off-Target Effects | At very high concentrations, small molecule inhibitors can have off-target effects. Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
| Poor Cell Health | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Issues like contamination or high passage number can increase sensitivity to cytotoxic effects. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded for each experiment, as cell density can influence the response to inhibitors. |
| Variability in Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a well-maintained stock solution. |
| Inconsistent Incubation Times | Standardize the duration of this compound treatment and any stimulation steps across all experiments. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
Data Presentation
Table 1: this compound Binding Affinity and In Vitro Activity
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) to IL-2 | ~70 nM | In Vitro Binding Assay | [1] |
| EC50 (vs. WT IL-2) | 68.8 nM | Cell-Free Binding Assay | [1] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Experiment Type | Recommended Concentration Range | Notes |
| Dose-Response for IC50 Determination | 10 nM - 10 µM | A wider range may be necessary depending on the cell line. |
| Cell Viability/Cytotoxicity Assay | 10 nM - 50 µM | To identify the toxic concentration range. |
| Western Blotting for Pathway Inhibition | Use the determined IC50 and 2x IC50 | A time-course experiment is also recommended. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a T-Cell Proliferation Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on IL-2-induced T-cell proliferation.
Materials:
-
T-cell line (e.g., Jurkat) or primary T-cells
-
Complete cell culture medium
-
Recombinant human IL-2
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your T-cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
This compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 10 µM down to 10 nM. Include a vehicle control (DMSO only) and a no-treatment control.
-
Treatment: Add 50 µL of the diluted this compound or control solutions to the appropriate wells.
-
Stimulation: Add 50 µL of recombinant human IL-2 to each well to a final concentration that induces robust proliferation (this should be determined in a preliminary experiment, a common starting concentration is 10 ng/mL).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Plot the cell proliferation signal against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of IL-2 Signaling Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the IL-2 signaling pathway.
Materials:
-
T-cell line (e.g., Jurkat)
-
Complete cell culture medium
-
Recombinant human IL-2
-
This compound
-
DMSO
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed T-cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 1-2 hours. Include a vehicle control.
-
Stimulation: Stimulate the cells with recombinant human IL-2 (e.g., 10 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: IL-2 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
troubleshooting SP4206 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding SP4206 precipitation in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that disrupts the protein-protein interaction between Interleukin-2 (IL-2) and its receptor alpha-subunit (IL-2Rα).[1][2] By binding to IL-2 with high affinity (Kd ≈ 70 nM), this compound blocks the binding of IL-2 to IL-2Rα, thereby inhibiting IL-2 signaling.[1][3]
Q2: What are the common solvents for dissolving this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4][5] For in vivo and in vitro experiments, this DMSO stock is further diluted in aqueous solutions, often with the use of co-solvents to improve solubility and prevent precipitation.[1][5]
Q3: Why does my this compound precipitate when I dilute it in an aqueous buffer like PBS or cell culture media?
Precipitation of this compound upon dilution in aqueous buffers is a common issue and can be attributed to its hydrophobic nature.[6] When the concentration of the organic solvent (like DMSO) is significantly lowered by adding aqueous buffer, the solubility of this compound decreases, leading to it coming out of solution. Other factors that can influence precipitation include pH, ionic strength of the buffer, and temperature.[7][8][9]
Q4: What is the recommended storage condition for this compound stock solutions?
For long-term storage, it is recommended to store this compound stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1][5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][10] For short-term use (within a week), aliquots can be stored at 4°C.[4]
Troubleshooting Guides
Issue 1: Precipitation observed immediately upon dilution of DMSO stock solution in aqueous buffer.
This is a common sign of poor solubility in the final aqueous environment.
Troubleshooting Steps:
-
Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but not too high to cause cellular toxicity (typically ≤ 0.1% for cell-based assays).[4]
-
Utilize Co-solvents: For in vivo studies, consider using a pre-formulated solvent system. Several have been shown to achieve a concentration of ≥ 2.08 mg/mL.[1][5]
-
Pre-warm Solutions: Before dilution, gently warm both the this compound stock solution and the aqueous buffer to 37°C.[4] This can help prevent precipitation caused by lower temperatures.
-
Gradual Dilution: Instead of adding the stock solution directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock in a smaller volume of buffer, and then add this intermediate dilution to the rest of the buffer.
-
Sonication/Heating: If precipitation occurs during preparation, gentle heating and/or sonication can be used to help redissolve the compound.[1][11]
Issue 2: The solution is initially clear but precipitation occurs over time.
This indicates that the compound is not stable in the prepared solution under the current storage or experimental conditions.
Troubleshooting Steps:
-
Prepare Fresh Solutions: For best results, it is recommended to prepare the final working solution fresh on the day of the experiment.[1]
-
Check for pH or Buffer Incompatibility: The pH and composition of your buffer can affect the stability of this compound.[9] If possible, test the solubility and stability in a few different biocompatible buffers.
-
Storage of Working Solution: If the working solution must be stored, keep it at 4°C and use it as soon as possible. Avoid storing diluted aqueous solutions for extended periods.[10]
Quantitative Data Summary
The following table summarizes the recommended solvent compositions for preparing this compound solutions for in vivo experiments, all achieving a solubility of ≥ 2.08 mg/mL (3.14 mM).[1][5]
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - |
| 3 | 10% DMSO | 90% Corn Oil | - | - |
Experimental Protocols
Protocol for Preparing this compound Working Solution (Example using Protocol 1 from the table):
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final working solution, start with 100 µL of the 20.8 mg/mL DMSO stock solution in a sterile tube.
-
Add 400 µL of PEG300 to the tube and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.
-
If any precipitation or phase separation is observed, gentle heating and/or sonication can be applied to aid dissolution.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | IL Receptor | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 9. Protein precipitation as a possible important pitfall in the clinical chemistry analysis of blood samples containing monoclonal immunoglobulins: 2 case reports and a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
identifying and minimizing off-target effects of SP4206
Welcome to the technical support center for SP4206. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and in identifying and minimizing potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of the protein-protein interaction between Interleukin-2 (IL-2) and its high-affinity receptor subunit, IL-2Rα (also known as CD25)[1][2]. It binds directly to IL-2 with a high affinity (Kd ≈ 70 nM), physically blocking the binding site for IL-2Rα[1][3]. By doing so, this compound prevents the formation of the high-affinity IL-2 receptor complex, thereby inhibiting IL-2 signaling. This mechanism has been explored for its therapeutic potential in autoimmune diseases, such as atopic asthma, where IL-2 levels are often elevated[4].
Q2: Have any off-target effects of this compound been reported?
To date, published literature has primarily focused on the on-target activity of this compound as an IL-2/IL-2Rα interaction inhibitor. While specific, comprehensive off-target screening data for this compound is not publicly available, it is a critical aspect of preclinical drug development to assume that any small molecule could have unintended binding partners. Off-target effects can arise from interactions with proteins that share structural similarities with the intended target or through entirely unrelated binding events. Therefore, it is recommended that researchers empirically determine the off-target profile of this compound in their specific experimental system.
Q3: What are the general strategies for identifying potential off-target effects of a small molecule like this compound?
Several unbiased and targeted approaches can be employed to identify off-target interactions:
-
Computational Screening: In silico methods, such as 2-D chemical similarity and 3-D structural modeling, can predict potential off-target interactions by comparing the structure of this compound to libraries of compounds with known targets[5][6].
-
Broad-Panel Screening: In vitro screening against large panels of proteins, such as kinases, GPCRs, and ion channels, can identify potential off-target binding or functional modulation[7][8][9].
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry (AP-MS) can identify proteins from a cell lysate that bind directly to an immobilized version of this compound[10][11][12][13].
-
Cell-Based Target Engagement Assays: The Cellular Thermal Shift Assay (CETSA) can be used to detect the binding of this compound to both its intended target (IL-2) and potential off-targets within intact cells[14][15][16].
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for ensuring that the observed phenotype is a direct result of on-target activity. Key strategies include:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that achieves the desired on-target effect to reduce the likelihood of engaging lower-affinity off-targets.
-
Employ Structurally Unrelated Control Compounds: Use other known IL-2 signaling inhibitors with different chemical scaffolds to confirm that the observed biological effect is not specific to the chemical structure of this compound.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target (IL-2 or components of its receptor). The effect of this compound should be diminished in these systems if it is acting on-target.
-
Rescue Experiments: If a downstream effector of IL-2 signaling is known, attempt to rescue the phenotype by reintroducing a constitutively active form of that effector in the presence of this compound.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes - Is it an Off-Target Effect?
This guide provides a workflow for determining if an unexpected experimental result is due to an off-target effect of this compound.
Workflow for Investigating Unexpected Phenotypes
Caption: Workflow to troubleshoot unexpected experimental outcomes.
Guide 2: Identifying Off-Target Binders using Affinity Purification-Mass Spectrometry (AP-MS)
This guide outlines a general procedure for identifying proteins that physically interact with this compound.
Experimental Workflow for AP-MS
Caption: Workflow for identifying this compound binding partners via AP-MS.
Data Presentation
Table 1: On-Target Binding Affinities of this compound
This table summarizes the known binding affinities of this compound for its intended target, IL-2, and some of its variants.
| Target | Binding Affinity (Kd or EC50) | Reference |
| Wild-Type IL-2 | Kd = 70 nM | [1][2][3] |
| Wild-Type IL-2 | EC50 = 68.8 nM | [1] |
| IL-2 variant K35L/M39V | EC50 = 80.1 nM | [1] |
| IL-2 variant P65A | EC50 = 117.0 nM | [1] |
| IL-2 variant V69A | EC50 = 10.4 nM | [1] |
Table 2: Illustrative Kinase Selectivity Panel for this compound (Hypothetical Data)
The following table is a hypothetical representation of data from a kinase selectivity screen. This data is for illustrative purposes only and does not represent actual experimental results for this compound. It is intended to guide researchers on how to interpret such data if they were to perform a similar experiment.
| Kinase Target | % Inhibition at 1 µM this compound | Potential for Off-Target Interaction |
| LCK | < 10% | Low |
| FYN | < 10% | Low |
| ZAP70 | 15% | Low |
| JAK1 | 25% | Moderate |
| JAK3 | 30% | Moderate |
| PI3Kα | 8% | Low |
| AKT1 | < 5% | Low |
| ERK1 | 12% | Low |
| p38α | 18% | Low |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies and is designed to verify the engagement of this compound with its target(s) in a cellular context.
Objective: To determine if this compound stabilizes its target protein(s) against thermal denaturation in intact cells.
Materials:
-
T-cell line (e.g., Jurkat, CTLL-2)
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies against the target protein (e.g., IL-2) and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to the desired density. Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against the protein of interest.
-
Data Analysis: Quantify the band intensities. A positive target engagement is indicated by a higher amount of soluble protein at elevated temperatures in the this compound-treated samples compared to the DMSO control.
Mandatory Visualizations
IL-2 Signaling Pathway and Point of Inhibition by this compound
Caption: this compound inhibits the IL-2 signaling cascade.
Potential Off-Target Effects on Major Kinase Signaling Pathways
Caption: Hypothetical off-target inhibition of key signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. profiles.foxchase.org [profiles.foxchase.org]
- 9. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wp.unil.ch [wp.unil.ch]
- 13. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of SP4206 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of SP4206 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental small molecule drug that acts as a protein-protein interaction inhibitor.[1] It functions by binding with high affinity (Kd ≈ 70 nM) to interleukin-2 (IL-2), a cytokine crucial for immune system function.[2][3][4][5] This binding action blocks the interaction between IL-2 and its receptor, IL-2Rα, thereby inhibiting IL-2 signaling.[1][2][3] This mechanism has been investigated for its potential in treating autoimmune diseases like atopic asthma, which are associated with elevated IL-2 levels.[1]
Q2: What are the common causes of low oral bioavailability for a compound like this compound?
-
Poor aqueous solubility: A significant portion of new chemical entities are hydrophobic, which limits their dissolution in the gastrointestinal tract.[6][7][8]
-
Low membrane permeability: The drug may not efficiently pass through the intestinal wall to enter systemic circulation.[6][9]
-
First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation, reducing the amount of active compound.[6][9]
-
Instability: The drug may be unstable in the acidic environment of the stomach or be degraded by enzymes.[7]
Q3: What are some initial formulation strategies to consider for this compound in animal studies?
A3: For preclinical animal studies, several formulation strategies can be employed to enhance the exposure of this compound. Based on publicly available information, the following vehicles have been suggested for dissolving this compound:[2]
-
DMSO/Corn Oil: A stock solution in DMSO can be diluted with corn oil.[2]
-
PEG300/Tween-80/Saline: A solution can be prepared using a mixture of PEG300, Tween-80, and saline.[2]
-
SBE-β-CD in Saline: A solution can be made using sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.[2]
These formulations aim to improve the solubility of this compound for administration.
Troubleshooting Guide
Issue: Low or variable plasma concentrations of this compound in pilot pharmacokinetic studies.
Possible Cause 1: Poor Solubility and Dissolution in the GI Tract
-
Troubleshooting Steps:
-
Particle Size Reduction: If administering a suspension, reducing the particle size (micronization or nanosizing) can increase the surface area for dissolution.[10]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer can improve its solubility and dissolution rate.[6][11] This can be achieved through techniques like hot-melt extrusion or spray drying.[11]
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can enhance its solubilization in the gut and potentially facilitate lymphatic absorption, bypassing first-pass metabolism.[6][9][10]
-
Complexation: Using cyclodextrins, as suggested in one of the basic formulations, can form inclusion complexes with this compound, increasing its aqueous solubility.[10]
-
Possible Cause 2: Low Permeability Across the Intestinal Epithelium
-
Troubleshooting Steps:
-
Permeation Enhancers: The inclusion of excipients that act as permeation enhancers can help improve the transport of this compound across the intestinal wall.[9]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can protect it from degradation and facilitate its uptake by intestinal cells.[6][12]
-
Possible Cause 3: High First-Pass Metabolism
-
Troubleshooting Steps:
-
Inhibition of Metabolic Enzymes: Co-administration with an inhibitor of the relevant metabolic enzymes (if known) can increase the bioavailability of this compound.[9]
-
Alternative Routes of Administration: If oral bioavailability remains a significant challenge, consider alternative routes such as intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) injection to bypass the gastrointestinal tract and first-pass metabolism.
-
Data Presentation
While specific pharmacokinetic data for this compound is not publicly available, the following tables illustrate how to present such data once obtained from your animal studies.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Example Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |
| Formulation A (e.g., Suspension in Water) | 10 | 150 | 2 | 600 | 5 |
| Formulation B (e.g., SEDDS) | 10 | 750 | 1 | 3000 | 25 |
| Formulation C (e.g., Solid Dispersion) | 10 | 900 | 1 | 3600 | 30 |
| Intravenous (IV) | 2 | 2000 | 0.25 | 1200 | 100 |
Table 2: Solubility of this compound in Various Vehicles (Example Data)
| Vehicle | Solubility (mg/mL) |
| Water | < 0.01 |
| Corn Oil | 5 |
| PEG400 | 50 |
| 10% SBE-β-CD in Water | 15 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
-
Component Selection:
-
Oil Phase: Select a suitable oil (e.g., Labrafil M 1944 CS, Capryol 90).
-
Surfactant: Select a surfactant with a high HLB value (e.g., Kolliphor EL, Tween 80).
-
Co-surfactant: Select a co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497).
-
-
Formulation Development:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.
-
Prepare different formulations by mixing the oil, surfactant, and co-surfactant in varying ratios.
-
-
Preparation of this compound-Loaded SEDDS:
-
Add the required amount of this compound to the optimized SEDDS formulation.
-
Gently heat (e.g., to 40°C) and vortex until the drug is completely dissolved.
-
Store the formulation in a sealed container at room temperature.
-
-
Characterization:
-
Visually assess the self-emulsification process upon dilution in water.
-
Measure the droplet size and zeta potential of the resulting emulsion.
-
Determine the drug loading and encapsulation efficiency.
-
Protocol 2: Pharmacokinetic Study in Rodents
-
Animal Model:
-
Use male Sprague-Dawley rats (or another appropriate rodent model) weighing 200-250g.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before dosing, with free access to water.
-
-
Dosing:
-
Divide the animals into groups (e.g., n=5 per group) for each formulation to be tested, plus an IV group.
-
For oral administration, administer the this compound formulation via oral gavage at the desired dose.
-
For intravenous administration, administer the this compound solution (e.g., in a vehicle like 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline) via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate the oral bioavailability by comparing the AUC of the oral formulations to the AUC of the IV formulation, adjusting for the dose.
-
Visualizations
Caption: Mechanism of action of this compound, an inhibitor of the IL-2/IL-2Rα interaction.
Caption: Experimental workflow for improving and evaluating the bioavailability of this compound.
Caption: A logical troubleshooting guide for addressing low bioavailability of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. upm-inc.com [upm-inc.com]
- 7. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 8. jneonatalsurg.com [jneonatalsurg.com]
- 9. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
SP4206 dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing dose-response curve experiments for SP4206.
General Information
What is this compound?
This compound is a small molecule, protein-protein interaction inhibitor.[1] It is designed to block the action of Interleukin-2 (IL-2), a key cytokine signaling molecule in the immune system.[1][2] this compound accomplishes this by binding with high affinity to IL-2, thereby preventing IL-2 from binding to its receptor, IL-2Rα.[1][2][3] This inhibitory action has been researched for potential therapeutic applications in autoimmune diseases like atopic asthma, which are associated with elevated IL-2 levels.[1]
Mechanism of Action
This compound functions as a competitive inhibitor of the IL-2/IL-2Rα interaction.[2][3] It binds to IL-2 at virtually the same critical "hot-spot" residues that the IL-2Rα receptor uses.[2][4] Although it mimics the receptor's binding site, this compound is significantly smaller and binds with approximately twice the ligand efficiency by accessing grooves and cavities that the larger receptor cannot.[4]
Key Binding Affinity and Potency Data
The following table summarizes the known binding affinities and potency values for this compound.
| Parameter | Target | Value | Notes |
| Kd | IL-2 | ~70 nM | Dissociation constant for this compound binding to IL-2.[2][3][4] |
| Kd | IL-2Rα | ~10 nM | Dissociation constant for the natural receptor binding to IL-2.[2][3][4] |
| EC50 | WT IL-2 | 68.8 nM | Potency against wild-type Interleukin-2.[3] |
| EC50 | IL-2 variant (V69A) | 10.4 nM | Potency against a specific IL-2 variant.[3] |
Diagram: this compound Mechanism of Action
The diagram below illustrates how this compound inhibits the IL-2 signaling pathway.
References
dealing with lot-to-lot variability of SP4206
Welcome to the technical support center for SP4206. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges arising from the lot-to-lot variability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the consistency and reliability of your experiments.
Troubleshooting Guide
Issue: Inconsistent or unexpected results after switching to a new lot of this compound.
This is a common issue when working with complex small molecules. Lot-to-lot variation can stem from minor differences in purity, isomeric ratio, or the presence of trace impurities. Follow this step-by-step guide to diagnose and resolve the issue.
Step 1: Initial Assessment & Record Keeping
-
Quarantine the New Lot: Do not use the new lot for critical experiments until it has been validated.
-
Document Everything: Record the lot numbers of all reagents used, dates of experiments, and specific outcomes.
-
Review Storage Conditions: Confirm that this compound has been stored as recommended on the datasheet, typically at -20°C and protected from light. Improper storage can degrade the compound.
Step 2: Analytical Validation (Purity & Identity)
-
Purpose: To confirm that the new lot of this compound meets the required chemical specifications.
-
Procedure: Perform analytical tests such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity and confirm the molecular weight.
-
Expected Outcome: The purity should be comparable to the previous, validated lot (e.g., >98%). The mass spectrum should correspond to the expected molecular weight of this compound (662.57 g/mol ).[1]
-
Troubleshooting: If purity is low or unexpected peaks are observed, contact the manufacturer immediately and provide them with your analytical data. Do not use the lot.
Step 3: Functional Validation (Biological Activity)
-
Purpose: To ensure the new lot exhibits the same biological activity and potency as the previous lot.
-
Procedure: Perform a dose-response cell-based assay to determine the IC50 or EC50 of the new lot. Compare this directly with the previous lot and a vehicle control in the same experiment.
-
Expected Outcome: The dose-response curves of the old and new lots should be superimposable, and their calculated IC50/EC50 values should be within an acceptable range (e.g., ± 2-fold). This compound binds to IL-2 with a high affinity (Kd ≈ 70 nM) to block its interaction with IL-2Rα.[2][3][4] A functional assay should reflect this potency.
-
Troubleshooting: If the potency of the new lot is significantly different, consider the following:
Logical Workflow for Troubleshooting Lot-to-Lot Variability
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a small molecule inhibitor of the protein-protein interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor (IL-2Rα).[1][3] It binds with high affinity to IL-2 (Kd ≈ 70 nM), physically blocking the binding site for IL-2Rα and thereby inhibiting IL-2 signaling.[2][4] This is crucial for immune regulation, as IL-2 is a key cytokine for T-cell proliferation and differentiation.[1][3]
Q2: How should I dissolve this compound? this compound is typically soluble in organic solvents like DMSO. For in vitro experiments, it is common to prepare a high-concentration stock solution (e.g., 10-20 mg/mL) in DMSO.[2] For cell-based assays, this stock can then be serially diluted in cell culture medium. Note that high concentrations of DMSO can be toxic to cells, so the final concentration in your assay should typically be kept below 0.5%. Always vortex thoroughly to ensure the compound is fully dissolved.
Q3: What are the primary causes of lot-to-lot variability? Lot-to-lot variability in synthetic small molecules can arise from several factors, including:
-
Purity Differences: The presence of residual solvents, starting materials, or reaction byproducts.
-
Polymorphism: The compound may exist in different crystalline forms with varying solubility and stability.
-
Degradation: Improper storage or handling can lead to chemical degradation of the compound.
-
Water Content: The amount of residual water can affect the calculated concentration of stock solutions.
Q4: Which cell lines are suitable for testing this compound activity? Any cell line that is responsive to IL-2 and expresses the IL-2 receptor complex is suitable. A commonly used cell line is the murine cytotoxic T-lymphocyte line, CTLL-2, which is dependent on IL-2 for proliferation. Human T-cell lines or primary T-cells can also be used. The key is that the cells must express the IL-2 receptor and exhibit a measurable downstream response to IL-2 stimulation, such as proliferation or STAT5 phosphorylation.
Q5: What is the expected potency (IC50) of this compound in a cell-based assay? The IC50 will vary depending on the specific assay conditions (cell type, IL-2 concentration, endpoint measurement). However, given its high binding affinity for IL-2 (Kd ≈ 70 nM), you should expect a potent inhibitory effect, typically in the nanomolar range.[2][4] It is critical to establish a baseline IC50 with a trusted lot to use for comparison.
Quantitative Data and Expected Performance
Use the following table to compare the manufacturer's specifications with your own validation data.
| Parameter | Manufacturer's Specification (Typical) | Previous Lot Data | New Lot Data | Pass/Fail |
| Appearance | White to off-white solid | |||
| Purity (HPLC) | ≥98% | |||
| Molecular Weight | 662.57 g/mol | |||
| Binding Affinity (Kd) | ~70 nM (to IL-2)[2][3] | |||
| Functional Potency (IC50) | Assay-dependent |
Signaling Pathway
This compound acts at the initial step of the IL-2 signaling cascade. It prevents IL-2 from binding to the high-affinity IL-2 receptor alpha chain (IL-2Rα), thereby blocking downstream signaling through the JAK-STAT and PI3K-AKT pathways.
Experimental Protocols
Protocol 1: Analytical Validation by HPLC
This protocol provides a general method to assess the purity of a new lot of this compound.
-
Materials:
-
This compound (new and reference lots)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Procedure:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of both the new and reference lots of this compound in DMSO. Dilute 1:100 in mobile phase A.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 20% B
-
31-35 min: 20% B
-
-
-
Analysis: Run the reference lot first, then the new lot. Compare the chromatograms. The retention time of the main peak should be identical. Calculate the purity of the new lot by integrating the area of all peaks and expressing the main peak's area as a percentage of the total.
-
Protocol 2: Functional Validation by Cell Proliferation (MTT) Assay
This protocol measures the ability of this compound to inhibit IL-2-dependent cell proliferation.
-
Materials:
-
CTLL-2 cells
-
Complete RPMI medium (with 10% FBS, L-glutamine, Pen/Strep)
-
Recombinant human or mouse IL-2
-
This compound (new and reference lots) dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Wash CTLL-2 cells to remove any residual IL-2. Resuspend in complete medium and seed 50,000 cells/well in a 96-well plate (in 50 µL).
-
Compound Addition: Prepare a 2X serial dilution of this compound (new and reference lots) in complete medium. Add 50 µL of the diluted compound to the appropriate wells. Include "vehicle control" (DMSO) and "no IL-2" control wells.
-
IL-2 Stimulation: Prepare a 4X solution of IL-2 in complete medium to give a final concentration that yields ~80% of maximal proliferation (e.g., final concentration of 1 ng/mL). Add 50 µL to all wells except the "no IL-2" control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Assay:
-
Add 15 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight in the dark at room temperature.
-
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data (0% inhibition for vehicle control, 100% inhibition for no IL-2 control). Plot the dose-response curves and calculate the IC50 for both lots using non-linear regression. The values should be comparable.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SP4206 Purity and Integrity Assessment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the purity and integrity of SP4206, a small molecule inhibitor of the IL-2/IL-2Rα interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental small molecule drug that acts as a protein-protein interaction inhibitor.[1] It binds with high affinity to interleukin-2 (IL-2), a critical cytokine in the immune system, at the same site where the IL-2 receptor alpha (IL-2Rα) binds.[1] By occupying this binding site, this compound effectively blocks the interaction between IL-2 and its receptor, thereby inhibiting IL-2 signaling.[1][2] This mechanism of action has been investigated for its therapeutic potential in autoimmune diseases such as atopic asthma.[1]
Q2: What is the expected purity of commercially available this compound?
A2: Commercially available this compound is typically supplied with a purity of over 95%. For example, some suppliers specify a purity of 96.97%.[2] It is crucial to verify the purity of each new batch to ensure the reliability and reproducibility of experimental results.
Q3: How should this compound be stored to maintain its integrity?
A3: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, it is recommended to store the compound as a solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[3] Once in solution, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
Q4: What are the common solvents for dissolving this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (150.93 mM), which may require sonication to fully dissolve.[3] For in vivo experiments, a stock solution in DMSO can be further diluted in other vehicles such as a mixture of PEG300, Tween-80, and saline, or corn oil.[2][3] When preparing aqueous solutions from a DMSO stock, it is recommended to add the DMSO stock to the aqueous buffer slowly while mixing to prevent precipitation.
Q5: What are potential sources of impurities or degradation for this compound?
A5: As with many synthetic small molecules, impurities in this compound can arise from several sources, including:
-
Starting materials and reagents: Residual unreacted starting materials or reagents from the synthesis process.
-
Byproducts: Unwanted products formed during the chemical reactions.
-
Degradation products: this compound may degrade over time, especially if not stored correctly. Exposure to light, high temperatures, or extreme pH can lead to degradation.
-
Residual solvents: Solvents used during synthesis and purification that are not completely removed.
Troubleshooting Guides
Purity Assessment Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Contamination of the sample or mobile phase. | Ensure all glassware is clean. Use fresh, HPLC-grade solvents for the mobile phase. Filter all solutions before use. |
| Degradation of this compound. | Check the storage conditions and age of the compound. Prepare fresh solutions and re-analyze. Consider performing forced degradation studies (e.g., acid, base, oxidation, heat, light) to identify potential degradation products. | |
| Presence of synthesis-related impurities. | If possible, obtain a reference standard of this compound to compare retention times. Review the synthesis scheme to anticipate potential impurities. | |
| Incorrect mass detected by LC-MS | Formation of adducts (e.g., sodium, potassium). | This is common in electrospray ionization. The observed mass will be higher than the expected molecular weight. Check for characteristic mass differences. |
| Presence of an impurity. | Analyze the fragmentation pattern to identify the structure of the unexpected mass. | |
| Instrument calibration issue. | Calibrate the mass spectrometer using a known standard. | |
| Poor peak shape in HPLC (tailing or fronting) | Column overload. | Reduce the amount of sample injected onto the column. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure this compound is in a single ionic state. | |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered. If the column is old, replace it. |
Integrity (Functional Activity) Assessment Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Lower than expected inhibitory activity in functional assay (e.g., ELISA) | Degradation of this compound. | Prepare a fresh stock solution from a new aliquot or vial. Confirm the storage conditions of the compound. |
| Inaccurate concentration of this compound solution. | Re-measure the concentration of the stock solution, for example, by UV-Vis spectrophotometry if an extinction coefficient is known. Ensure accurate pipetting. | |
| Issues with the assay components. | Run positive and negative controls to ensure the assay is performing correctly. Check the activity of IL-2 and the binding of the IL-2Rα. | |
| Precipitation of this compound in the assay buffer. | Visually inspect the assay wells for any precipitate. Reduce the final concentration of DMSO in the assay. Prepare dilutions in a buffer that maintains solubility. | |
| High variability between replicate wells | Inconsistent pipetting. | Ensure pipettes are calibrated and use proper pipetting techniques. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or ensure proper plate sealing and incubation conditions to minimize evaporation. | |
| Cell-based assay variability. | Ensure a homogenous cell suspension and consistent cell seeding density. |
Experimental Protocols
Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific HPLC system and column used.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute with mobile phase A to a final concentration of 50 µg/mL.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for confirming the molecular weight of this compound.
-
LC System: Use the same HPLC conditions as described in the purity assessment protocol.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-1000
-
Data Analysis: Look for the [M+H]⁺ ion corresponding to the molecular weight of this compound (C₃₀H₃₇Cl₂N₇O₆, MW = 662.56 g/mol ). The expected m/z for the [M+H]⁺ ion is approximately 663.57.
Integrity Assessment by IL-2/IL-2Rα Inhibition ELISA
This competitive ELISA protocol determines the functional integrity of this compound by measuring its ability to inhibit the binding of IL-2 to its receptor, IL-2Rα.
-
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated recombinant human IL-2Rα
-
Recombinant human IL-2
-
Anti-human IL-2 antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
This compound
-
-
Procedure:
-
Coat Plate: Add 100 µL of biotinylated IL-2Rα (e.g., 1 µg/mL in assay buffer) to each well of a streptavidin-coated plate. Incubate for 1 hour at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in assay buffer containing a constant concentration of IL-2 (e.g., a concentration that gives 80% of the maximum signal). Also, prepare a control with only IL-2 and no this compound.
-
Incubate with this compound: Add 100 µL of the this compound/IL-2 mixtures to the wells. Incubate for 2 hours at room temperature.
-
Wash: Wash the plate three times with wash buffer.
-
Add Detection Antibody: Add 100 µL of the enzyme-conjugated anti-human IL-2 antibody to each well. Incubate for 1 hour at room temperature.
-
Wash: Wash the plate five times with wash buffer.
-
Develop Signal: Add 100 µL of the substrate to each well. Incubate in the dark until sufficient color develops.
-
Stop Reaction: Add 50 µL of stop solution.
-
Read Absorbance: Read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Plot the absorbance against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Visualizations
Caption: this compound inhibits IL-2 signaling by binding to IL-2.
Caption: Workflow for this compound purity assessment by HPLC.
Caption: Logical relationship in the this compound competitive ELISA.
References
Validation & Comparative
Validating the Inhibitory Activity of SP4206: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule inhibitor SP4206 with other alternatives targeting the Interleukin-2 (IL-2) signaling pathway. The information presented herein is supported by experimental data to aid in the validation of this compound's inhibitory activity.
Executive Summary
This compound is a potent small molecule inhibitor of the protein-protein interaction between Interleukin-2 (IL-2) and the alpha subunit of its receptor, IL-2Rα. By binding directly to IL-2 with high affinity, this compound effectively blocks the formation of the high-affinity IL-2 receptor complex, thereby inhibiting downstream signaling.[1][2][3] This guide compares the inhibitory activity of this compound with other known small molecule inhibitors of the IL-2 pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.
Comparative Inhibitory Activity
The inhibitory potency of this compound and alternative compounds targeting the IL-2 pathway are summarized below. It is important to note that direct head-to-head studies under identical experimental conditions are limited, and the presented data is compiled from various sources.
| Compound | Target | Assay Type | Potency (IC50/EC50/Kd) | Reference |
| This compound | IL-2/IL-2Rα Interaction | Binding Assay (Kd) | 70 nM | [1][2][3] |
| ELISA (EC50) | 68.8 nM (WT IL-2) | [3] | ||
| Sulfamide-based Inhibitor | IL-2/IL-2Rα Interaction | ELISA (IC50) | 0.60 µM | [4][5] |
| BX-795 | PDK1, TBK1, IKKε | Kinase Assay (IC50) | 6 nM (PDK1), 6 nM (TBK1), 41 nM (IKKε) | [6][7] |
Note: BX-795 is not a direct inhibitor of the IL-2/IL-2Rα interaction but has been shown to modulate IL-2 production.[8][9] Its inclusion here is for broader context within IL-2 pathway modulation.
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect at the initial step of the IL-2 signaling cascade. The binding of IL-2 to the IL-2 receptor (IL-2R) complex initiates a series of intracellular events crucial for T-cell proliferation and differentiation. The high-affinity IL-2R is a heterotrimer composed of α (CD25), β (CD122), and γ (CD132) chains. This compound specifically prevents the interaction between IL-2 and IL-2Rα.
Caption: IL-2 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
IL-2/IL-2Rα Interaction Inhibition Assay (ELISA-based)
This protocol is adapted from commercially available inhibitor screening assay kits and published literature.[2][10][11]
Objective: To quantify the ability of a test compound (e.g., this compound) to inhibit the binding of IL-2 to immobilized IL-2Rα.
Materials:
-
96-well microplate
-
Recombinant human IL-2Rα protein
-
Biotinylated recombinant human IL-2
-
Test compound (this compound or alternatives)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1N HCl)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
Caption: Workflow for the IL-2/IL-2Rα ELISA-based inhibition assay.
-
Coating: Coat the wells of a 96-well plate with recombinant IL-2Rα overnight at 4°C.
-
Washing: Wash the plate to remove unbound IL-2Rα.
-
Blocking: Block non-specific binding sites with a blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) to the wells.
-
IL-2 Addition: Add a constant concentration of biotinylated IL-2 to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound reagents.
-
Streptavidin-HRP Addition: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate.
-
Substrate Addition: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping Reaction: Stop the reaction by adding a stop solution, which will turn the color to yellow.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.
Cell-Based IL-2 Inhibition Assay
This protocol is based on a bioluminescent cell-based assay designed to measure the inhibition of IL-2-induced signaling.[12][13]
Objective: To determine the functional inhibitory activity of a test compound on IL-2 signaling in a cellular context.
Materials:
-
IL-2 responsive cell line (e.g., CTLL-2 or a reporter cell line)
-
Recombinant human IL-2
-
Test compound (this compound or alternatives)
-
Cell culture medium and supplements
-
Cell viability/proliferation reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
Caption: Workflow for a cell-based IL-2 inhibition assay.
-
Cell Plating: Plate an IL-2 responsive cell line in a 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells.
-
IL-2 Stimulation: Add a predetermined, sub-maximal concentration of IL-2 to stimulate the cells.
-
Incubation: Incubate the plate for a period sufficient to allow for cell proliferation in response to IL-2 (typically 24-72 hours).
-
Viability/Proliferation Measurement: Add a cell viability or proliferation reagent (e.g., a luminescent ATP assay reagent) to the wells.
-
Incubation: Incubate for a short period as per the reagent manufacturer's instructions to allow for signal stabilization.
-
Data Acquisition: Measure the luminescence using a luminometer. The IC50 value is determined by plotting the percentage of inhibition of the IL-2-induced signal against the log concentration of the inhibitor.
Conclusion
This compound demonstrates potent inhibitory activity against the IL-2/IL-2Rα interaction with nanomolar efficacy in both binding and cell-based assays. The comparative data suggests that this compound is a more potent inhibitor than the reported sulfamide-based compounds. While other molecules like BX-795 can modulate the IL-2 pathway, they do so through different mechanisms and are not direct competitors for the same binding site as this compound. The provided experimental protocols offer a robust framework for the independent validation and further characterization of this compound's inhibitory properties. The detailed signaling pathway and workflow diagrams serve as valuable visual aids for understanding the compound's mechanism of action and the experimental procedures involved in its evaluation.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of nonpeptidic small-molecule inhibitors of interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | The small molecule inhibitor BX-795 uncouples IL-2 production from inhibition of Th2 inflammation and induces CD4+ T cells resembling iTreg [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. promega.jp [promega.jp]
A Comparative Guide to SP4206 and Other Small Molecule IL-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2 (IL-2) is a critical cytokine that plays a dual role in the immune system, promoting both T cell proliferation and differentiation, as well as inducing regulatory T cells (Tregs) to maintain immune tolerance. Dysregulation of the IL-2 signaling pathway is implicated in various autoimmune diseases and cancer. Small molecule inhibitors targeting the interaction between IL-2 and its high-affinity receptor subunit, IL-2Rα (CD25), represent a promising therapeutic strategy. This guide provides a comparative overview of SP4206, a notable small molecule IL-2 inhibitor, and other compounds in its class, supported by available experimental data.
Mechanism of Action: Disrupting the IL-2/IL-2Rα Interaction
This compound and similar small molecules function by binding directly to IL-2, specifically at the protein-protein interface where it interacts with IL-2Rα.[1][2] This competitive inhibition prevents the formation of the high-affinity IL-2 receptor complex, thereby blocking downstream signaling cascades that are crucial for T cell activation and proliferation.[3] The IL-2/IL-2Rα interaction is a key step in amplifying the immune response, and its inhibition can modulate aberrant immune activity.
Quantitative Comparison of Small Molecule IL-2 Inhibitors
The potency of small molecule IL-2 inhibitors is a critical determinant of their therapeutic potential. The following table summarizes the available quantitative data for this compound and other reported small molecule inhibitors that target the IL-2/IL-2Rα interaction. It is important to note that direct comparison of potencies can be challenging due to variations in experimental conditions across different studies.
| Compound Name | Target | Assay Type | Potency (IC50/Kd) | Reference |
| This compound | IL-2 | IL-2/IL-2Rα Inhibition (ELISA) | IC50 = 70 nM | [2] |
| IL-2 | Binding Affinity | Kd = 70 nM | [1] | |
| Ro26-4550 | IL-2/IL-2Rα Binding | Not Specified | IC50 = 3 µM | [4] |
| Non-peptidic Inhibitor | IL-2/IL-2Rα Interaction | Not Specified | IC50 = 0.60 µM | [5] |
| Chelerythrine | IL-2 | Competitive Binding ELISA / SPR | Not Quantified | [6] |
Note: IC50 (half maximal inhibitory concentration) and Kd (dissociation constant) are measures of potency. Lower values indicate higher potency.
Experimental Protocols and Workflows
Reproducible and well-defined experimental protocols are essential for the evaluation and comparison of small molecule inhibitors. Below are detailed methodologies for key assays cited in the characterization of IL-2 inhibitors.
IL-2/IL-2Rα Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the binding of IL-2 to its receptor subunit, IL-2Rα.
Workflow:
Detailed Protocol:
-
Plate Coating: A 96-well plate is coated with streptavidin and then incubated with biotinylated IL-2Rα to immobilize the receptor.
-
Compound Incubation: Serial dilutions of the test compound (e.g., this compound) are prepared. The compound is then incubated with a constant concentration of labeled IL-2 (e.g., with horseradish peroxidase - HRP).
-
Competitive Binding: The IL-2/compound mixture is added to the IL-2Rα-coated plate. The inhibitor competes with the immobilized IL-2Rα for binding to IL-2.
-
Detection: After incubation, the plate is washed to remove unbound IL-2. A substrate for the enzyme label is added, and the resulting signal is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The data is plotted as the percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.[2]
Cell-Based T-Cell Proliferation Assay
This assay assesses the functional consequence of IL-2 inhibition by measuring the proliferation of an IL-2-dependent T-cell line, such as CTLL-2.
Workflow:
Detailed Protocol:
-
Cell Culture: An IL-2-dependent cell line, such as CTLL-2, is cultured and maintained.
-
Assay Setup: Cells are washed to remove any residual IL-2 and then seeded into a 96-well plate.
-
Inhibitor and IL-2 Addition: Serial dilutions of the test compound are added to the wells, followed by the addition of a fixed, sub-maximal concentration of IL-2 to stimulate proliferation.
-
Incubation: The plate is incubated for 48-72 hours to allow for cell proliferation.
-
Proliferation Assessment: A reagent to measure cell proliferation, such as MTT or [3H]-thymidine, is added to the wells. The resulting signal is proportional to the number of viable, proliferating cells.
-
Data Analysis: The effect of the inhibitor on IL-2-stimulated proliferation is calculated and can be used to determine an IC50 value.
IL-2 Signaling Pathway
The binding of IL-2 to its receptor complex initiates a cascade of intracellular signaling events, primarily through the JAK/STAT pathway. Small molecule inhibitors like this compound act at the initial step of this pathway.
Pharmacokinetic Considerations
The pharmacokinetic properties of small molecule inhibitors, such as their absorption, distribution, metabolism, and excretion (ADME), are crucial for their in vivo efficacy and safety. Currently, there is limited publicly available information on the pharmacokinetic profiles of this compound and other small molecule IL-2 inhibitors. One study on recombinant IL-2 highlighted its short half-life in humans, with a distribution half-life of 12.9 minutes and an elimination half-life of 85 minutes.[7] Strategies to extend the half-life of IL-2-based therapies, such as conjugation to other molecules, are being explored.[8] Further research is needed to characterize the in vivo behavior of small molecule inhibitors like this compound.
Conclusion
This compound is a potent small molecule inhibitor of the IL-2/IL-2Rα interaction, demonstrating nanomolar efficacy in biochemical assays. While comparative data with other small molecule inhibitors is limited, the available information suggests that this compound is among the more potent compounds identified to date. The development of selective, orally bioavailable small molecule inhibitors of IL-2 signaling holds significant promise for the treatment of a range of immune-mediated diseases. Further studies are required to fully elucidate the therapeutic potential of this compound and related compounds, including comprehensive pharmacokinetic and in vivo efficacy assessments. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and comparison of these promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-Molecule Inhibitors of IL-2/IL-2R: Lessons Learned and Applied [ouci.dntb.gov.ua]
- 3. The interleukin 2 receptor (IL-2R): the IL-2R alpha subunit alters the function of the IL-2R beta subunit to enhance IL-2 binding and signaling by mechanisms that do not require binding of IL-2 to IL-2R alpha subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of IL-2/IL-2R: lessons learned and applied - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of nonpeptidic small-molecule inhibitors of interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chelerythrine, a novel small molecule targeting IL-2, inhibits melanoma progression by blocking the interaction between IL-2 and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Pharmacokinetic Profile of Interleukin 2 Through Site Specific Conjugation to a Selective Small Molecule Transthyretin Ligand - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: SP4206 Versus Monoclonal Antibody IL-2 Blockers in T-Cell Modulation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SP4206 and monoclonal antibody Interleukin-2 (IL-2) blockers, focusing on their distinct mechanisms of action, performance data, and the experimental frameworks used for their evaluation.
Interleukin-2 (IL-2) is a critical cytokine that regulates the proliferation and differentiation of T-cells, making it a key target for immunomodulatory therapies. While monoclonal antibodies that block the IL-2 receptor have been established in clinical practice, the small molecule inhibitor this compound presents a novel approach to IL-2 pathway inhibition. This guide delves into a detailed comparison of these two strategies.
At a Glance: this compound vs. Monoclonal Antibody IL-2 Blockers
| Feature | This compound | Monoclonal Antibody IL-2 Blockers (e.g., Basiliximab, Daclizumab) |
| Target | Interleukin-2 (IL-2) cytokine | Alpha subunit (CD25) of the IL-2 receptor (IL-2Rα)[1][2][3] |
| Mechanism of Action | Binds to IL-2, preventing its interaction with the IL-2Rα[4][5][6] | Binds to CD25 on activated T-cells, blocking IL-2 from binding to its high-affinity receptor[1][2][3][7] |
| Nature of Molecule | Small molecule, protein-protein interaction inhibitor[5] | Humanized or chimeric monoclonal antibodies (glycoproteins)[2][3][7] |
| Binding Affinity (Kd) | ~70 nM to IL-2[4][6][8] | High affinity to IL-2Rα (Kd for IL-2 to IL-2Rα is ~10 nM)[4][6][8] |
| Clinical Applications | Investigated for atopic asthma in preclinical studies[5] | Prevention of organ transplant rejection (Basiliximab)[2][7]; Treatment of relapsing multiple sclerosis (Daclizumab, withdrawn)[3][9] |
| Key Differentiator | Directly targets the signaling molecule (IL-2)[5][6] | Targets the cell surface receptor (IL-2Rα)[1][3][7] |
Delving into the Mechanisms: A Tale of Two Strategies
The fundamental difference between this compound and monoclonal antibody IL-2 blockers lies in their therapeutic targets within the IL-2 signaling pathway.
This compound: Intercepting the Messenger
This compound is an experimental small molecule that acts as a protein-protein interaction inhibitor.[5] It directly binds to the IL-2 cytokine itself with high affinity (Kd of approximately 70 nM).[4][6][8] This binding occurs at the specific residues on IL-2 that are crucial for its interaction with the IL-2 receptor alpha subunit (IL-2Rα).[5][6] By occupying this binding site, this compound effectively prevents IL-2 from engaging with its receptor, thereby blocking the initiation of the downstream signaling cascade that leads to T-cell activation and proliferation.[5]
Figure 1. Mechanism of action of this compound.
Monoclonal Antibody IL-2 Blockers: Barricading the Receptor
Monoclonal antibodies such as basiliximab and daclizumab function as IL-2 receptor antagonists.[1][10] These large glycoprotein molecules specifically target and bind to the alpha subunit (CD25) of the high-affinity IL-2 receptor, which is predominantly expressed on the surface of activated T-lymphocytes.[1][2][3] By binding to CD25, these antibodies sterically hinder the binding of IL-2 to its receptor.[7][11] This blockade prevents IL-2-mediated activation and proliferation of T-cells, which is a critical pathway in the immune response, including allograft rejection.[1][2]
Figure 2. Mechanism of action of monoclonal antibody IL-2 blockers.
Experimental Protocols: Unraveling the IL-2 Signaling Pathway
The evaluation of IL-2 pathway inhibitors relies on a variety of in vitro and in vivo experimental protocols. A general workflow for assessing the efficacy of these inhibitors is outlined below.
Figure 3. A generalized experimental workflow for evaluating IL-2 inhibitors.
Key Methodologies:
-
Quantitative Phosphoproteomics: This powerful technique is used to obtain a global view of the IL-2 signaling network.[12] It involves the use of high-resolution mass spectrometry combined with phosphotyrosine immunoprecipitation and stable isotope labeling by amino acids in cell culture (SILAC) to identify and quantify changes in protein phosphorylation upon IL-2 stimulation and inhibitor treatment.[12] This allows for the identification of known and novel downstream effectors of the IL-2 pathway.[12]
-
Western Blotting: This is a standard and widely used technique to validate the findings from phosphoproteomics and to assess the activation status of specific signaling proteins. Antibodies specific to the phosphorylated forms of key downstream targets, such as STAT5, Akt, and ERK, are used to determine the extent of pathway inhibition.
-
Cell Proliferation Assays: To assess the functional consequences of IL-2 pathway inhibition, T-cell proliferation is measured. Common methods include carboxyfluorescein succinimidyl ester (CFSE) dilution assays, which track cell division by flow cytometry, and BrdU incorporation assays, which measure DNA synthesis.
-
Cytokine Production Assays: The effect of inhibitors on T-cell effector functions can be determined by measuring the production of other cytokines, such as interferon-gamma (IFN-γ), using techniques like ELISA or intracellular cytokine staining followed by flow cytometry.
The IL-2 Signaling Cascade: A Complex Network
Upon binding of IL-2 to its receptor, a cascade of intracellular signaling events is initiated, primarily through the JAK-STAT, PI3K-AKT, and MAPK pathways. These pathways ultimately lead to gene transcription that promotes T-cell proliferation, survival, and differentiation.
Figure 4. Simplified IL-2 signaling pathway.
Both this compound and monoclonal antibody IL-2 blockers aim to disrupt this cascade at its very beginning, albeit through different primary interactions. The choice between these strategies may depend on the specific therapeutic context, desired level of immunosuppression, and potential for off-target effects. Further head-to-head comparative studies are needed to fully elucidate the relative advantages and disadvantages of these two promising approaches to IL-2 pathway modulation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Basiliximab, mechanism of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daclizumab - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Basiliximab - Wikipedia [en.wikipedia.org]
- 8. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Basiliximab? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Functional Assays for Confirming SP4206 Target Engagement
Published: November 7, 2025
This guide provides a detailed comparison of key functional assays to confirm the target engagement of SP4206, a small molecule inhibitor of the Interleukin-2 (IL-2) and Interleukin-2 receptor alpha (IL-2Rα) protein-protein interaction (PPI). For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target in a biologically relevant manner is a critical step in the development pipeline. This document outlines the experimental protocols, data presentation, and comparative analysis of biochemical and cell-based assays designed to measure the inhibitory activity of this compound.
This compound is an experimental drug that functions as a small molecule PPI inhibitor.[1] It binds with high affinity (Kd ≈ 70 nM) directly to the cytokine IL-2, physically blocking the residues that mediate its binding to the IL-2Rα subunit (also known as CD25) of the high-affinity IL-2 receptor complex.[2] This action prevents the downstream signaling cascade responsible for T-cell proliferation and immune regulation, making this compound a tool for studying autoimmune diseases and a potential therapeutic candidate.[1][2]
The IL-2 Signaling Pathway and this compound's Mechanism of Action
Interleukin-2 is a cytokine crucial for the proliferation and differentiation of T-cells, B-cells, and Natural Killer (NK) cells.[3] Its signaling is initiated by binding to a receptor complex composed of alpha (IL-2Rα), beta (IL-2Rβ), and gamma (IL-2Rγ) subunits.[3][4] This binding activates the Janus Kinase (JAK) family members, JAK1 and JAK3, which then phosphorylate key tyrosine residues on the receptor's cytoplasmic tails.[3] These phosphorylated sites serve as docking points for Signal Transducer and Activator of Transcription 5 (STAT5).[3] Upon recruitment, STAT5 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of genes responsible for cell cycle progression and proliferation.[3][5] this compound exerts its effect at the very beginning of this cascade by preventing IL-2 from engaging with IL-2Rα.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. The interleukin 2 receptor (IL-2R): the IL-2R alpha subunit alters the function of the IL-2R beta subunit to enhance IL-2 binding and signaling by mechanisms that do not require binding of IL-2 to IL-2R alpha subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Interleukin 2 Signaling and Signal Transducer and Activator of Transcription (Stat)5 Activation during T Cell Receptor–Mediated Feedback Inhibition of T Cell Expansion - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SP4206 and Other Immunomodulators Targeting the IL-2 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational small molecule immunomodulator, SP4206, with other established immunomodulatory agents that target the Interleukin-2 (IL-2) signaling pathway. The content is supported by available experimental data to facilitate an informed evaluation of their respective mechanisms and potential therapeutic applications.
Executive Summary
The Interleukin-2 (IL-2) signaling pathway is a critical regulator of the immune response, making it a key target for immunomodulatory therapies. While biologic drugs, such as monoclonal antibodies, have historically dominated this space, small molecule inhibitors are emerging as a promising alternative. This guide focuses on SP4.206, a novel small molecule inhibitor of the IL-2/IL-2Rα interaction, and compares it with the well-established monoclonal antibody IL-2 receptor antagonists, basiliximab and daclizumab. This comparison will delve into their distinct mechanisms of action, present available performance data, and provide detailed experimental protocols for key assays in the field.
Introduction to IL-2 Pathway Immunomodulators
Immunomodulators are substances that can either enhance or suppress an immune response.[1][2] Those targeting the IL-2 pathway are crucial in managing conditions where T-cell activation is a key pathological driver, such as autoimmune diseases and organ transplant rejection.[2][3] IL-2, a cytokine primarily produced by activated T-cells, promotes their proliferation and differentiation by binding to the IL-2 receptor (IL-2R).[3] This receptor exists in a high-affinity trimeric form composed of α (CD25), β (CD122), and γ (CD132) chains.[2] By interfering with the IL-2/IL-2R interaction, these immunomodulators can effectively dampen the T-cell response.
Mechanism of Action
This compound: A Small Molecule Inhibitor
This compound is a small molecule that directly binds to IL-2, competitively inhibiting its interaction with the IL-2Rα subunit (CD25).[4][5] This blockade prevents the formation of the high-affinity IL-2 receptor complex, thereby inhibiting downstream signaling pathways that lead to T-cell activation and proliferation.[5] A key feature of this compound is its ability to mimic the binding of the natural IL-2Rα to a critical "hot-spot" on the IL-2 protein.[5] This targeted approach offers the potential for high specificity and the advantages associated with small molecules, such as oral bioavailability and potentially lower manufacturing costs compared to biologics.[6]
Basiliximab and Daclizumab: Monoclonal Antibody Antagonists
Basiliximab and daclizumab are monoclonal antibodies that target and bind to the IL-2Rα subunit (CD25) on the surface of activated T-cells.[2][7][8] By occupying this subunit, they prevent IL-2 from binding and initiating the signaling cascade required for T-cell proliferation.[2][8] Basiliximab is a chimeric (murine-human) monoclonal antibody, while daclizumab is a humanized monoclonal antibody, which reduces its potential for immunogenicity.[7][9] These biologics have been successfully used in the clinic, primarily for the prevention of acute rejection in kidney transplantation.[7][10]
Performance Data
Direct head-to-head preclinical or clinical trial data comparing this compound with basiliximab or daclizumab is not currently available in the public domain. However, we can compare their individual performance metrics based on existing studies.
Table 1: Quantitative Performance Data for this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) to IL-2 | ~70 nM | [4][5] |
| EC50 (inhibition of IL-2/IL-2Rα interaction) | ||
| - Wild-Type IL-2 | 68.8 nM | [4] |
| - IL-2 variant K35L/M39V | 80.1 nM | [4] |
| - IL-2 variant P65A | 117.0 nM | [4] |
| - IL-2 variant V69A | 10.4 nM | [4] |
Table 2: Clinical Efficacy of Basiliximab and Daclizumab in Kidney Transplantation (vs. Placebo)
| Immunomodulator | Outcome | Result | Reference |
| Basiliximab | Reduction in acute rejection at 12 months | Significant reduction (37.6% vs 54.9% and 37.9% vs 54.8% in two studies) | [11] |
| Reduction in biopsy-confirmed acute rejection at 6 months | 32% reduction | [12] | |
| Daclizumab & Basiliximab | Reduction in graft loss at 1 year | 25% reduction | [13] |
| Reduction in biopsy-proven acute rejection at 1 year | 28% reduction | [13] |
Experimental Protocols
T-Cell Proliferation Assay
This assay is fundamental for assessing the inhibitory effect of immunomodulators on T-cell expansion.
Objective: To determine the concentration-dependent inhibition of IL-2-induced T-cell proliferation by this compound, basiliximab, or daclizumab.
Methodology:
-
Cell Culture: An IL-2-dependent T-cell line, such as CTLL-2 or HT-2, is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[14][15]
-
Cell Preparation: Prior to the assay, cells are washed to remove any residual IL-2 and resuspended in cytokine-free medium.[14]
-
Assay Setup: Cells are seeded in a 96-well plate at a density of approximately 5 x 10^4 to 1 x 10^5 cells per well.[4]
-
Inhibitor Treatment: Serial dilutions of the test immunomodulator (this compound, basiliximab, or daclizumab) are added to the wells.
-
Stimulation: Recombinant human IL-2 is added to all wells (except for negative controls) to stimulate proliferation.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified CO2 incubator.[14][15]
-
Proliferation Measurement: Cell proliferation is quantified using a colorimetric assay, such as the MTS assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.[14]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of proliferation inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[16]
STAT5 Phosphorylation Assay by Flow Cytometry
This assay provides a more direct measure of the inhibition of the IL-2 signaling pathway at an early stage.
Objective: To quantify the inhibition of IL-2-induced STAT5 phosphorylation in T-cells by the immunomodulators.
Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood, or a T-cell line is used. Cells are starved of cytokines for a period to reduce baseline phosphorylation.[4][17]
-
Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of the test immunomodulator.
-
Stimulation: Recombinant human IL-2 is added to the cells for a short period (e.g., 15 minutes) at 37°C to induce STAT5 phosphorylation.[4][18]
-
Fixation and Permeabilization: Cells are fixed with a fixative agent (e.g., paraformaldehyde) to preserve the phosphorylation state and then permeabilized (e.g., with methanol) to allow intracellular antibody staining.[4][18]
-
Staining: Cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5). Surface markers (e.g., CD3, CD4, CD8) can also be co-stained to identify specific T-cell subsets.[17][18]
-
Flow Cytometry Analysis: The fluorescence intensity of pSTAT5 in the different cell populations is measured using a flow cytometer.[4][17]
-
Data Analysis: The percentage of pSTAT5-positive cells or the mean fluorescence intensity (MFI) of pSTAT5 is determined for each condition. The IC50 for the inhibition of STAT5 phosphorylation can then be calculated.
Visualizing the Mechanism of Action
To better understand the points of intervention for these immunomodulators, the following diagrams illustrate the IL-2 signaling pathway and the experimental workflows.
Caption: IL-2 signaling pathway and points of inhibition.
Caption: Workflow for key in vitro immunomodulator assays.
Discussion and Conclusion
This compound represents a distinct modality for targeting the IL-2 pathway compared to the established monoclonal antibodies, basiliximab and daclizumab. As a small molecule, this compound offers the potential advantages of oral administration and different pharmacokinetic and pharmacodynamic profiles.[6] Its mechanism of directly targeting IL-2 is a novel approach compared to the receptor blockade strategy of the antibodies.
The available data for this compound demonstrates potent in vitro activity in disrupting the IL-2/IL-2Rα interaction.[4] The clinical data for basiliximab and daclizumab clearly establish their efficacy in preventing acute organ rejection, a setting of intense T-cell activation.[11][13]
References
- 1. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abeomics.com [abeomics.com]
- 4. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ichor.bio [ichor.bio]
- 10. researchgate.net [researchgate.net]
- 11. The role of basiliximab in the evolving renal transplantation immunosuppression protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Disengaging the IL-2 receptor with daclizumab enhances IL-7-mediated proliferation of CD4(+) and CD8(+) T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frederick.cancer.gov [frederick.cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
- 17. altasciences.com [altasciences.com]
- 18. mdpi.com [mdpi.com]
Validating SP4206 Efficacy in Primary Cell Lines: A Comparative Guide to IL-2 Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of SP4206 and Alternative IL-2 Pathway Inhibitors
This guide provides a comparative overview of the small molecule this compound and other established inhibitors of the Interleukin-2 (IL-2) signaling pathway. Due to the limited publicly available data on the efficacy of this compound in primary cell lines, this document focuses on its mechanism of action and offers a detailed comparison with alternative therapeutic strategies that have been evaluated in primary immune cells. The information presented aims to guide researchers in selecting appropriate tools for their studies and in designing experiments to validate novel IL-2 pathway inhibitors.
This compound: A High-Affinity Inhibitor of the IL-2/IL-2Rα Interaction
This compound is an experimental small molecule designed to disrupt the interaction between IL-2 and the alpha subunit of its receptor, IL-2Rα (CD25). By binding directly to IL-2 with high affinity, this compound effectively prevents the cytokine from engaging with its high-affinity receptor on the surface of T lymphocytes and other immune cells. This mode of action is anticipated to block the downstream signaling cascade that leads to T-cell proliferation, activation, and differentiation. While the therapeutic potential of this compound in conditions driven by excessive IL-2 activity, such as autoimmune diseases, is of significant interest, there is currently a lack of published data demonstrating its efficacy in primary cell lines.
Alternative Strategies for Inhibiting IL-2 Signaling
Several classes of drugs that target the IL-2 pathway have been extensively studied in primary cell lines and are in clinical use. These alternatives provide a benchmark for evaluating novel inhibitors like this compound.
JAK Inhibitors (e.g., Tofacitinib, Ruxolitinib)
Janus kinase (JAK) inhibitors are small molecules that block the intracellular signaling cascade initiated by IL-2 receptor engagement. By inhibiting JAK1 and JAK3, these drugs prevent the phosphorylation and activation of STAT5, a key transcription factor for IL-2-mediated gene expression.
Calcineurin Inhibitors (e.g., Cyclosporine, Tacrolimus)
Calcineurin inhibitors are immunosuppressive drugs that act by blocking the activity of calcineurin, a protein phosphatase essential for T-cell activation. By inhibiting calcineurin, these agents prevent the dephosphorylation of the transcription factor NFAT, which is crucial for the production of IL-2 and other cytokines.
Anti-CD25 Monoclonal Antibodies (e.g., Daclizumab, Basiliximab)
These are biologic agents that directly target the IL-2Rα (CD25) subunit of the high-affinity IL-2 receptor. By binding to CD25, they prevent IL-2 from binding and initiating its signaling cascade, thereby inhibiting the activation and proliferation of T cells that express the high-affinity receptor.[1][2][3][4][5][6][7][8][9][10]
Data Presentation: Comparison of IL-2 Pathway Inhibitors in Primary T Cells
The following tables summarize the reported effects of different IL-2 pathway inhibitors on primary human T lymphocytes. It is important to note that experimental conditions vary between studies, and direct quantitative comparisons should be made with caution.
Table 1: Efficacy of JAK Inhibitors in Primary Human T Cells
| Compound | Target(s) | Effect on Primary T Cells | Key Findings |
| Tofacitinib | JAK1, JAK3 | - Reduces frequency of CD25+ and Ki-67+ T cells.[11] - Impairs expression of IL-2, IFN-γ, and TNF.[11] - Suppresses CD4+ T lymphocyte proliferation.[12] | Dose-dependently impairs T-cell activation and proliferation.[11] Affects both naïve and memory T-cell subsets.[11] |
| Ruxolitinib | JAK1, JAK2 | - Reduces STAT5 phosphorylation in response to cytokine stimulation.[13][14] | Effectively inhibits the JAK-STAT pathway in primary cells from patients with myeloproliferative neoplasms.[13][15] |
Table 2: Efficacy of Calcineurin Inhibitors in Primary Human T Cells
| Compound | Target | Effect on Primary T Cells | Key Findings |
| Cyclosporine | Calcineurin | - Inhibits IL-2 production.[16][17][18] | Blocks T-cell activation by preventing NFAT-dependent transcription of IL-2.[16] |
| Tacrolimus | Calcineurin (via FKBP12) | - Suppresses CD4+ and CD8+ T-cell proliferation.[19][20][21][22] | Potent inhibitor of T-cell proliferation, with effects observable at low nanomolar concentrations.[19][20] |
Table 3: Efficacy of Anti-CD25 Antibodies in Primary Human T Cells
| Compound | Target | Effect on Primary T Cells | Key Findings |
| Daclizumab | CD25 (IL-2Rα) | - Inhibits effector T-cell activation.[2][3][5][6] - Blocks formation of the high-affinity IL-2 receptor.[1] | Reversibly modulates IL-2 signaling.[1] |
| Basiliximab | CD25 (IL-2Rα) | - Blocks IL-2 binding to its high-affinity receptor.[4] - Impairs regulatory T-cell function in vitro.[4] | Effectively blocks CD25 on activated T cells.[4][7][8] |
Experimental Protocols
Validating the efficacy of an IL-2 pathway inhibitor like this compound in primary cell lines requires a series of well-defined in vitro assays. Below are detailed methodologies for key experiments.
Primary T-Cell Isolation and Culture
-
Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment: Naïve or total CD4+ and CD8+ T cells are purified from PBMCs using negative selection magnetic-activated cell sorting (MACS) kits.
-
Culture Conditions: Purified T cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and, where required, recombinant human IL-2.
T-Cell Proliferation Assay
-
Principle: To measure the ability of an inhibitor to block T-cell division following stimulation.
-
Method:
-
Label isolated T cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or a violet proliferation dye.
-
Plate the labeled cells in a 96-well plate and pre-incubate with various concentrations of the test inhibitor (e.g., this compound) or control compounds for 1-2 hours.
-
Stimulate the T cells with anti-CD3/CD28 beads or plate-bound antibodies to mimic T-cell receptor (TCR) activation.
-
Culture the cells for 3-5 days.
-
Analyze dye dilution by flow cytometry. The percentage of divided cells and the proliferation index are calculated.
-
T-Cell Activation Assay
-
Principle: To assess the inhibitor's effect on the expression of early and late activation markers.
-
Method:
-
Culture isolated T cells with the test inhibitor and stimulate as described for the proliferation assay.
-
After 24-72 hours, harvest the cells and stain with fluorescently labeled antibodies against activation markers such as CD25, CD69, and HLA-DR.
-
Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) by flow cytometry.
-
Cytokine Production Assay
-
Principle: To measure the inhibitor's impact on the production and secretion of key cytokines like IL-2 and IFN-γ.
-
Method (Intracellular Staining):
-
Culture and stimulate T cells in the presence of the inhibitor for a defined period (e.g., 6-24 hours).
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-6 hours of culture to allow cytokines to accumulate intracellularly.
-
Fix and permeabilize the cells.
-
Stain with fluorescently labeled antibodies against IL-2, IFN-γ, TNF, etc.
-
Analyze by flow cytometry.
-
-
Method (ELISA/Multiplex Assay):
-
Culture and stimulate T cells with the inhibitor for 24-48 hours.
-
Collect the culture supernatant.
-
Measure the concentration of secreted cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
STAT5 Phosphorylation Assay
-
Principle: To directly measure the inhibition of the IL-2 signaling pathway downstream of the receptor.
-
Method:
-
Pre-incubate primary T cells with the test inhibitor.
-
Stimulate the cells with a short pulse of recombinant human IL-2 (e.g., 15-30 minutes).
-
Immediately fix the cells to preserve the phosphorylation state of proteins.
-
Permeabilize the cells and stain with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).
-
Analyze the MFI of pSTAT5 by flow cytometry.
-
Mandatory Visualizations
Caption: IL-2 Signaling Pathway in T Lymphocytes.
Caption: Workflow for testing IL-2 pathway inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Daclizumab: Mechanisms of Action, Therapeutic Efficacy, Adverse Events and Its Uncovering the Potential Role of Innate Immune System Recruitment as a Treatment Strategy for Relapsing Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daclizumab: Mechanisms of Action, Therapeutic Efficacy, Adverse Events and Its Uncovering the Potential Role of Innate Immune System Recruitment as a Treatment Strategy for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basiliximab impairs regulatory T cell (TREG) function and could affect the short-term graft acceptance in children with heart transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-CD25 Antibody Daclizumab Inhibits Inflammation and Stabilizes Disease Progression in MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daclizumab reverses intrathecal immune cell abnormalities in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. Targeting activated T cells: successful use of anti‐CD25 monoclonal antibody basiliximab in a patient with systemic sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Membrane CD25 Stability on T Lymphocyte Activity: Implications for Immunoregulation | PLOS One [journals.plos.org]
- 11. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. JAK inhibition in early-onset somatic, nonclonal STAT5B gain-of-function disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 17. Effect of interleukin 2 on the immunosuppressive action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 19. The Effects of Tacrolimus on T-Cell Proliferation Are Short-Lived: A Pilot Analysis of Immune Function Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The Calcineurin Inhibitor Tacrolimus Specifically Suppresses Human T Follicular Helper Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of a Novel Kinase Inhibitor: A Comparative Guide
Introduction
The development of selective kinase inhibitors is a cornerstone of modern drug discovery and chemical biology. Kinases, a large family of enzymes that regulate virtually all cellular processes, are attractive therapeutic targets. However, due to the highly conserved nature of their ATP-binding sites, achieving inhibitor specificity remains a significant challenge. Off-target effects, where an inhibitor modulates the activity of unintended kinases, can lead to cellular toxicity and misleading experimental results.[1][2] Therefore, rigorous assessment of an inhibitor's specificity is a critical step in its development and validation.
This guide provides a framework for assessing the specificity of a novel kinase inhibitor, using the hypothetical compound SP4206 as an example. We will compare its hypothetical kinase profile against well-characterized inhibitors and detail the experimental methodologies required for such an analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of kinase biology and the development of targeted therapeutics.
Comparative Kinase Selectivity Profile
A crucial step in characterizing a new kinase inhibitor is to profile it against a large panel of kinases. This provides a quantitative measure of its potency and selectivity. The data is often presented as the percentage of inhibition at a given concentration or as IC50/Kd values against each kinase.
For our hypothetical inhibitor, this compound, we will present its data alongside real-world data for several well-known kinase inhibitors to provide context for its performance. The following table summarizes the inhibitory activity of this compound and selected comparator compounds against a panel of representative kinases. It is important to note that the data for this compound is illustrative, while the data for the comparator compounds are based on publicly available information. A lower value indicates higher potency.
| Kinase Target | This compound (Hypothetical) | Staurosporine | Dasatinib | Lapatinib |
| Primary Target(s) | 10 nM (p38α) | 1 nM (PKCα) | 0.5 nM (BCR-ABL) | 10 nM (EGFR) |
| ABL1 | >10,000 nM | 7 nM | 0.5 nM | >10,000 nM |
| EGFR | >10,000 nM | 6 nM | 30 nM | 10 nM |
| SRC | 500 nM | 3 nM | 1 nM | >10,000 nM |
| VEGFR2 | 2,000 nM | 20 nM | 10 nM | 300 nM |
| p38α (MAPK14) | 10 nM | 50 nM | 25 nM | 5,000 nM |
| JNK1 (MAPK8) | 150 nM | 10 nM | 40 nM | >10,000 nM |
| ERK1 (MAPK3) | 800 nM | 15 nM | 60 nM | >10,000 nM |
| CDK2 | >10,000 nM | 4 nM | 100 nM | >10,000 nM |
| ROCK1 | 3,000 nM | 2 nM | 500 nM | >10,000 nM |
Data for comparator compounds are representative values from various sources and should be considered as approximations. The primary target(s) for each compound are indicated in bold in the first row.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and standardized experimental assays. Below are detailed methodologies for commonly employed techniques in kinase profiling.
In Vitro Kinase Profiling: KinomeScan™
The KinomeScan™ platform is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
Methodology:
-
A panel of human kinases is expressed as fusions with a DNA tag.
-
The test compound (e.g., this compound) is incubated with the DNA-tagged kinases and an immobilized ligand in a multi-well plate.
-
The mixture is allowed to reach equilibrium.
-
Unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR.
-
The results are typically expressed as a percentage of the DMSO control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.
Cellular Target Engagement: NanoBRET™ Assay
To confirm that an inhibitor interacts with its target in a cellular context, target engagement assays like NanoBRET™ are employed.[3][4]
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the binding of a test compound to a target protein in living cells. It relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the same kinase (the energy acceptor).
Methodology:
-
Cells are transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
The cells are then treated with the fluorescently labeled tracer and varying concentrations of the test compound (e.g., this compound).
-
If the test compound binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.
-
The BRET signal is measured using a plate reader capable of detecting both the donor and acceptor emission wavelengths.
-
IC50 values are calculated from the dose-response curves.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. Below are Graphviz DOT script-generated diagrams representing a typical kinase inhibitor profiling workflow and a simplified signaling pathway.
Caption: Workflow for assessing kinase inhibitor specificity.
Caption: Simplified MAPK signaling pathway with inhibitor targets.
Conclusion
The comprehensive assessment of a kinase inhibitor's specificity is a multi-faceted process that combines broad in vitro screening with targeted cellular validation. The hypothetical inhibitor, this compound, when analyzed against established compounds, demonstrates a comparatively selective profile for p38α. However, as illustrated, even seemingly selective compounds can exhibit off-target effects at higher concentrations. The methodologies and visualizations presented in this guide offer a robust framework for the systematic evaluation of novel kinase inhibitors, which is essential for the confident interpretation of their biological effects and for their potential translation into therapeutic agents.
References
A Comparative Analysis of SP4206 and Engineered IL-2 Antagonists in Modulating IL-2 Signaling
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two distinct strategies for antagonizing Interleukin-2 (IL-2) signaling: the small molecule inhibitor SP4206 and various engineered IL-2 protein antagonists. This document outlines their mechanisms of action, presents comparative experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
Interleukin-2 is a critical cytokine that plays a dual role in the immune system, promoting both T cell proliferation and the function of regulatory T cells (Tregs). Its activity is mediated through its interaction with the IL-2 receptor (IL-2R), which exists in different forms with varying affinities for IL-2. The high-affinity receptor consists of three subunits: alpha (IL-2Rα or CD25), beta (IL-2Rβ or CD122), and the common gamma chain (γc or CD132). The development of IL-2 antagonists is a key area of research for the treatment of autoimmune diseases and cancer. This guide compares a small molecule approach, represented by this compound, with protein engineering strategies to create IL-2 antagonists.
Mechanism of Action
This compound is a small molecule inhibitor that directly targets the interaction between IL-2 and the alpha subunit of its receptor, IL-2Rα. By binding with high affinity to IL-2, this compound effectively blocks the initial and crucial step in the formation of the high-affinity IL-2 receptor complex, thereby preventing downstream signaling.[1][2]
Engineered IL-2 antagonists , on the other hand, are modified versions of the IL-2 protein itself. These protein variants are designed to have a high affinity for IL-2Rα but a significantly reduced or abolished affinity for the IL-2Rβ and/or γc subunits.[3][4] This design allows them to competitively bind to IL-2Rα on the cell surface, sequestering it from endogenous IL-2 and preventing the formation of a functional signaling complex. This effectively blocks IL-2-mediated signaling pathways, such as the phosphorylation of STAT5.[3][4]
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and representative engineered IL-2 antagonists.
| Parameter | This compound | Engineered IL-2 Antagonist (V91R) | Engineered IL-2 Antagonist (Q126T) |
| Molecular Type | Small Molecule | Engineered Protein (IL-2 Mutein) | Engineered Protein (IL-2 Mutein) |
| Target | IL-2 | IL-2Rα | IL-2Rα |
| Binding Affinity (Kd) to IL-2 | ~70 nM[1][2][5][6] | Not explicitly stated, but designed for high affinity to IL-2Rα | Not explicitly stated, but designed for high affinity to IL-2Rα |
| Binding Affinity (Kd) to IL-2Rα | Blocks IL-2 binding to IL-2Rα (IL-2/IL-2Rα Kd = ~10 nM)[1][2][5][6] | High affinity | High affinity |
| Inhibition Constant (Ki) | Not explicitly stated | 183 pM[3][4] | 216 pM[3][4] |
| IC50 (pSTAT5 inhibition in Kit225 cells) | Not available | ~500 pM[3] | ~500 pM[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics and affinity (Kd) of an antagonist to its target.
Methodology:
-
Immobilize the target protein (e.g., IL-2 or IL-2Rα) on a sensor chip.
-
Prepare a series of dilutions of the analyte (e.g., this compound or engineered IL-2 antagonist) in a suitable running buffer.
-
Inject the analyte dilutions over the sensor chip surface at a constant flow rate.
-
Measure the change in the refractive index at the surface, which corresponds to the binding of the analyte to the immobilized ligand, in real-time.
-
After the association phase, flow running buffer over the chip to measure the dissociation of the analyte.
-
Regenerate the sensor surface to remove any bound analyte.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
STAT5 Phosphorylation (pSTAT5) Assay by Flow Cytometry
Objective: To measure the functional inhibition of IL-2 signaling by antagonists.
Methodology:
-
Culture IL-2 dependent cells (e.g., Kit225 T cell line or primary human Tregs) and starve them of IL-2 for 36 hours.[3]
-
Incubate the cells (e.g., at 1x10^6 cells/mL) with varying concentrations of the antagonist (this compound or engineered IL-2 mutein) for a predetermined time (e.g., 15 minutes).[3]
-
Add a constant, sub-saturating concentration of wild-type IL-2 (e.g., 3 pM for Kit225 cells or 40 pM for primary Tregs) and incubate for a further 15-30 minutes at 37°C.[3]
-
Fix the cells immediately to preserve the phosphorylation state using a buffer such as BD Phosflow Lyse/Fix Buffer.[3]
-
Permeabilize the cells to allow intracellular staining (e.g., with BD Perm Buffer III).[3]
-
Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT5 (e.g., anti-pSTAT5 Alexa Fluor 488).[3]
-
Analyze the mean fluorescence intensity of the cell population using a flow cytometer.
-
Normalize the fluorescence data to a positive control (cells with IL-2 alone) and a negative control (cells without IL-2 or antagonist).[3]
-
Plot the normalized fluorescence against the antagonist concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50). The Cheng-Prusoff relationship can be used to calculate the inhibition constant (Ki) from the IC50 value.[3][7]
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: IL-2 signaling pathway initiated by binding to the IL-2R complex, leading to STAT5 phosphorylation and gene expression.
Caption: Mechanisms of action for this compound and engineered IL-2 antagonists.
Caption: Experimental workflow for the pSTAT5 inhibition assay.
Conclusion
Both this compound and engineered IL-2 antagonists represent promising therapeutic strategies for modulating IL-2 signaling, albeit through different mechanisms. This compound, as a small molecule, offers potential advantages in terms of oral bioavailability and manufacturing costs. It acts by directly binding to IL-2 and preventing its interaction with IL-2Rα.[1][2][5][6]
Engineered IL-2 antagonists, being protein-based, offer high specificity and potency. Their mechanism of sequestering IL-2Rα without initiating a signal has been shown to be highly effective, with picomolar inhibition constants.[3][4] The choice between these approaches for a specific therapeutic application will depend on various factors, including the desired pharmacokinetic profile, the specific disease context, and the potential for immunogenicity. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two distinct classes of IL-2 antagonists.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Engineered Interleukin-2 Antagonists for the Inhibition of Regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered interleukin-2 antagonists for the inhibition of regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Hot-spot mimicry of a cytokine receptor by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling SP4206
Disclaimer: A specific Safety Data Sheet (SDS) for SP4206 is not publicly available. The following guidance is based on general best practices for handling chemical compounds in a research laboratory setting. It is imperative to conduct a thorough risk assessment before handling any chemical and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound, a small molecule inhibitor of the IL-2/IL-2Rα interaction. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment.[1][2][3] The minimum required PPE for handling this compound and similar chemical compounds in a laboratory setting is outlined below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory to protect against splashes.[2][3] For tasks with a higher risk of splashing, such as preparing stock solutions, safety goggles that provide a complete seal around the eyes are recommended.[3] |
| Face Shield | Should be worn in conjunction with safety glasses or goggles when there is a significant splash hazard.[3] | |
| Hand Protection | Disposable Nitrile Gloves | Provide a barrier against incidental skin contact.[2] Gloves should be inspected for tears or holes before use and changed immediately if contaminated.[2] For prolonged handling, consider double-gloving. |
| Body Protection | Laboratory Coat | A properly fitting, buttoned lab coat should be worn to protect skin and clothing from spills.[2][3] |
| Full-Length Pants and Closed-Toe Shoes | These are mandatory to protect the lower body and feet from potential spills and dropped objects.[3] | |
| Respiratory Protection | Fume Hood | All work with solid this compound or concentrated stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of any powders or vapors.[3] |
| Respirator | The need for a respirator should be determined by a risk assessment, especially if working outside of a fume hood is unavoidable.[3] |
Operational Plan: Handling and Preparation of Solutions
Proper handling procedures are essential to minimize the risk of exposure and contamination.[1][2] This section outlines a standard operating procedure for preparing a stock solution of this compound.
Storage Conditions for this compound
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a stock solution, a common procedure in a research setting.[4][5][6][7][8]
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Weigh paper or weigh boat
-
Spatula
-
Appropriate volumetric flask (e.g., 1 mL, 5 mL)
-
Pipettor and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational and the work area is clean and organized.
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound will be required for this calculation.
-
Weighing: In the chemical fume hood, carefully weigh the calculated amount of solid this compound onto a piece of weigh paper or a weigh boat using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed this compound to the volumetric flask. Add a portion of the DMSO (approximately half of the final volume) to the flask.
-
Mixing: Cap the flask and gently swirl or vortex until the solid is completely dissolved.
-
Final Volume Adjustment: Once the solid is dissolved, add DMSO to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the vial containing the stock solution with the compound name (this compound), concentration (10 mM in DMSO), date of preparation, and your initials.
-
Storage: Store the stock solution at the appropriate temperature as per the storage guidelines.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.[9][10][11][12][13]
-
Solid Waste: Dispose of any unused solid this compound and any lab materials contaminated with the solid (e.g., weigh boats, gloves, pipette tips) in a designated hazardous waste container.[9][12]
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and experimental waste, must be collected in a clearly labeled hazardous waste container.[9][12] Do not dispose of chemical waste down the drain.[11]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[11][12] After rinsing, the defaced container may be disposed of as regular lab glass or plastic, in accordance with institutional policies.[11]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[9]
-
Segregation: Store waste containers in a designated satellite accumulation area, segregated by compatibility.[9][12]
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. nationallaboratorysales.com [nationallaboratorysales.com]
- 2. youthfilter.com [youthfilter.com]
- 3. wilcoprime.com [wilcoprime.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. vumc.org [vumc.org]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
